Product packaging for Kanzonol C(Cat. No.:)

Kanzonol C

Cat. No.: B1637903
M. Wt: 392.5 g/mol
InChI Key: CBGDCCSHOGQUSW-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kanzonol C is a member of chalcones.
This compound has been reported in Fatoua villosa, Parartocarpus venenosus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O4 B1637903 Kanzonol C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGDCCSHOGQUSW-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Kanzonol C: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Kanzonol C is limited in publicly available scientific literature. This guide provides an in-depth overview of the putative mechanisms of action of this compound, drawing upon evidence from studies on structurally related prenylated chalcones. The information presented herein is intended to serve as a scientific resource and guide for future research.

Introduction

This compound is a prenylated chalcone, a class of plant-derived polyphenolic compounds known for a wide array of biological activities.[1] While research has established its presence in certain plant species, a detailed elucidation of its molecular mechanism of action remains an area of active investigation. This technical guide consolidates the current understanding of how this compound and related prenylated chalcones may exert their anti-inflammatory and anticancer effects, providing a foundation for further drug discovery and development efforts.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of prenylated chalcones are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary putative mechanisms include the inhibition of pro-inflammatory mediators and the suppression of inflammatory signaling cascades.

Inhibition of Pro-Inflammatory Mediators

Prenylated chalcones have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition is often a result of the downregulation of inducible nitric oxide synthase (iNOS) expression.[2][4]

Modulation of Inflammatory Signaling Pathways

2.2.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[7] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5][7] Prenylated chalcones are thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[2][5]

2.2.2 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, including JNK, ERK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation.[8] Some chalcones have been shown to interfere with the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory responses.[9]

Putative Anticancer Mechanism of Action

The anticancer effects of prenylated chalcones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key survival pathways in cancer cells.

Induction of Apoptosis

Prenylated chalcones can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.

Cell Cycle Arrest

These compounds have been observed to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.[11]

Inhibition of Pro-Survival Signaling Pathways

3.3.1 PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[12] Its aberrant activation is a common feature in many cancers. Prenylated chalcones have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival.[12][13]

3.3.2 NF-κB and MAPK Pathways in Cancer

As in inflammation, the NF-κB and MAPK pathways are also implicated in cancer progression, promoting cell survival and proliferation.[5][10] The inhibitory effects of prenylated chalcones on these pathways contribute to their anticancer activity.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of various prenylated chalcones on inflammatory and cancer-related targets. It is important to note that these values are for compounds structurally related to this compound and may not be directly representative of this compound's potency.

Table 1: Anti-Inflammatory Activity of Prenylated Chalcones

CompoundAssayCell Line/ModelIC50 (µM)Reference
IsobavachalconeNO ProductionLPS-stimulated BV-2 microglia1.6 ± 0.11[2]
BavachromeneNO ProductionLPS-stimulated BV-2 microglia2.4 ± 0.18[2]
Kanzonol BNO ProductionLPS-stimulated BV-2 microglia2.2 ± 0.21[2]
Compound 3h (a chalcone analogue)NO ProductionLPS-stimulated RAW264.7 cells7.6 ± 1.6[14]
2'-methoxy-3,4-dichlorochalconeNO ProductionLPS-treated RAW 264.7 cells7.1-9.6[3]
2'-hydroxy-6'-methoxychalconeNO ProductionLPS-treated RAW 264.7 cells7.1-9.6[3]
2'-hydroxy-3-bromo-6'-methoxychalconeNO ProductionLPS-treated RAW 264.7 cells7.1-9.6[3]
2'-hydroxy-4',6'-dimethoxychalconeNO ProductionLPS-treated RAW 264.7 cells7.1-9.6[3]
(E)-2-O-farnesyl chalconeLOX-1 InhibitionBiochemical Assay5.7[15]
3-O-geranyl chalconeLOX-1 InhibitionBiochemical Assay11.8[15]

Table 2: Anticancer Activity of Prenylated Chalcones

CompoundCell LineCancer TypeIC50 (µM)Reference
Pyrazolinone Chalcone 6bCacoColon Cancer23.34 ± 0.14[13]
CarnosolRAW cells(Anti-inflammatory assay)9.4[8]
CarnosolVariousProstate, breast, skin, leukemia, colon5 - 82[8]
Quinazolin-4-one derivative 5dHepG2, MCF-7, MDA-231, HeLaLiver, Breast, Cervical1.94–7.1[16]
1,2,3-triazole-pyrimidine derivative 16MCF-7, MGC-803, EC-109, B16-F10Breast, Gastric, Esophageal, Melanoma1.42 - 6.52[17]

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to elucidate the mechanisms of action of chalcones.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.[2][14][22]

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to detect changes in the protein levels of key components of the NF-κB pathway.[7][14]

  • Cell Treatment and Lysis: Treat cells with the test compound and/or LPS for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[23][24][25][26]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the animals. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathway Diagrams

NF_kappa_B_Pathway Figure 1: Putative Inhibition of the NF-κB Signaling Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_p->Proteasome degradation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes activates KanzonolC This compound (putative) KanzonolC->IKK inhibits

Caption: Putative Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK_PI3K_Pathways Figure 2: Putative Inhibition of MAPK and PI3K/Akt Pathways by this compound cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Stimuli Growth Factors / Stress Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_M Transcription (Proliferation, Inflammation) ERK->Transcription_M Akt Akt PI3K->Akt Transcription_P Transcription (Survival, Growth) Akt->Transcription_P KanzonolC This compound (putative) KanzonolC->Raf inhibits KanzonolC->PI3K inhibits

Caption: Putative Inhibition of MAPK and PI3K/Akt Pathways by this compound.

Experimental Workflow Diagram

Experimental_Workflow Figure 3: Experimental Workflow for Elucidating this compound's Mechanism of Action start Start: Hypothesis Generation invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_viability Cell Viability Assay (MTT) invitro->cell_viability no_production NO Production Assay (Griess) invitro->no_production western_blot Western Blot (NF-κB, MAPK, PI3K/Akt) invitro->western_blot paw_edema Carrageenan-Induced Paw Edema invivo->paw_edema data_analysis Data Analysis & Interpretation cell_viability->data_analysis no_production->data_analysis western_blot->data_analysis paw_edema->data_analysis conclusion Conclusion: Mechanism of Action data_analysis->conclusion

Caption: Experimental Workflow for Elucidating this compound's Mechanism of Action.

Conclusion

While direct evidence for the molecular targets of this compound is still emerging, the existing body of research on structurally similar prenylated chalcones provides a strong foundation for understanding its potential mechanisms of action. The putative inhibitory effects on key inflammatory and pro-survival signaling pathways, including NF-κB, MAPK, and PI3K/Akt, highlight this compound as a promising candidate for further investigation in the development of novel anti-inflammatory and anticancer therapeutics. The experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

The Isolation and Synthesis of Kanzonol C from Dorstenia barteri: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanzonol C, a prenylated chalcone found in the West African plant Dorstenia barteri, has garnered interest for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the isolation of this compound from its natural source and outlines a plausible synthetic route for its laboratory preparation. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development of this promising bioactive compound.

Introduction

Dorstenia barteri, a member of the Moraceae family, is a plant traditionally used in West African folk medicine.[1] Phytochemical investigations of this species have revealed a rich diversity of secondary metabolites, including a variety of prenylated flavonoids.[2] Among these, this compound, a diprenylated chalcone, has been identified as a compound of interest due to its significant biological activities.[2][3] The prenyl groups attached to the chalcone scaffold are thought to enhance its lipophilicity and interaction with biological targets, contributing to its therapeutic potential.[4] This guide serves as a technical resource for researchers engaged in the study of this compound, providing detailed methodologies for its isolation from Dorstenia barteri and a proposed pathway for its total synthesis.

Isolation of this compound from Dorstenia barteri

The isolation of this compound from the twigs of Dorstenia barteri involves solvent extraction followed by chromatographic separation. While a specific, detailed protocol for this compound is not extensively documented, a general procedure can be inferred from the phytochemical investigation of the plant.

General Experimental Protocol for Isolation
  • Plant Material Collection and Preparation: Fresh twigs of Dorstenia barteri are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature for 48 hours.[5] This solvent system is effective for extracting a broad range of compounds with varying polarities. The resulting crude extract is then concentrated under reduced pressure to yield a residue.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A step-wise gradient elution is typically employed, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.

  • Purification: The fractions containing this compound are further purified using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantitative Data from Isolation
CompoundYield (% of crude extract)Reference
Isobavachalcone0.067%[6]
4-Hydroxylonchocarpin0.048%[6]
Bartericin A0.058%[6]
Bartericin B0.050%[6]

Table 1. Yields of selected flavonoids from Dorstenia barteri twigs.

Experimental Workflow for Isolation

Isolation_Workflow Plant_Material Dorstenia barteri Twigs (Powdered) Extraction Maceration with CH₂Cl₂:MeOH (1:1) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc-MeOH gradient) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Monitoring TLC Analysis Fractions->TLC_Monitoring Purification Preparative TLC / HPLC TLC_Monitoring->Purification Kanzonol_C Pure this compound Purification->Kanzonol_C

Caption: Workflow for the isolation of this compound.

Total Synthesis of this compound

A total synthesis of this compound has been reported, with the key step being a Claisen-Schmidt condensation. The synthesis involves the preparation of two key aromatic precursors, a prenylated acetophenone and a prenylated benzaldehyde, which are then condensed to form the chalcone backbone.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually divided into the synthesis of the two aromatic rings and their subsequent coupling.

  • Synthesis of 3,5-diprenyl-2,4-dihydroxyacetophenone (Ring A precursor): This can be achieved through the Friedel-Crafts prenylation of 2,4-dihydroxyacetophenone.

  • Synthesis of 4-hydroxy-3-prenylbenzaldehyde (Ring B precursor): This involves the prenylation of 4-hydroxybenzaldehyde.

  • Claisen-Schmidt Condensation: The two precursors are then reacted under basic conditions to form this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-diprenyl-2,4-dihydroxyacetophenone

  • To a solution of 2,4-dihydroxyacetophenone in a suitable solvent (e.g., dioxane), add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O).

  • Slowly add 2-methyl-but-3-en-2-ol at room temperature and stir for 1 hour.

  • The reaction mixture is then quenched with water and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography to yield the diprenylated acetophenone.

Step 2: Synthesis of 4-hydroxy-3-prenylbenzaldehyde

  • A similar Friedel-Crafts prenylation of 4-hydroxybenzaldehyde can be performed using the same conditions as in Step 1.

Step 3: Claisen-Schmidt Condensation to form this compound

  • Dissolve the 3,5-diprenyl-2,4-dihydroxyacetophenone and 4-hydroxy-3-prenylbenzaldehyde in ethanol.

  • Add a solution of potassium hydroxide (KOH) in ethanol and stir the mixture at room temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is acidified and the precipitated product is filtered, washed, and dried to afford this compound.

Synthetic Workflow

Synthesis_Workflow Start_A 2,4-Dihydroxyacetophenone Prenylation_A Friedel-Crafts Prenylation (2-methyl-but-3-en-2-ol, BF₃·Et₂O) Start_A->Prenylation_A Start_B 4-Hydroxybenzaldehyde Prenylation_B Friedel-Crafts Prenylation (2-methyl-but-3-en-2-ol, BF₃·Et₂O) Start_B->Prenylation_B Intermediate_A 3,5-diprenyl-2,4-dihydroxyacetophenone Prenylation_A->Intermediate_A Intermediate_B 4-hydroxy-3-prenylbenzaldehyde Prenylation_B->Intermediate_B Condensation Claisen-Schmidt Condensation (KOH, Ethanol) Intermediate_A->Condensation Intermediate_B->Condensation Kanzonol_C This compound Condensation->Kanzonol_C

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on both rings, the α,β-unsaturated ketone system (trans-double bond with a large coupling constant, J ≈ 15-16 Hz), and the two prenyl groups (olefinic protons, methylene protons, and methyl protons). The phenolic hydroxyl protons will appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 190-195 ppm), the olefinic carbons of the chalcone backbone, the aromatic carbons, and the carbons of the two prenyl groups. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals.[7][8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, and fragmentation patterns characteristic of chalcones and prenylated compounds, which can provide further structural information.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, primarily antimicrobial and antiproliferative effects.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. In a study, it was shown to inhibit the growth of all 22 tested microbial species, including Gram-positive and Gram-negative bacteria, and fungi.[3]

Microbial SpeciesMIC (µg/mL) of Crude Extract
Citrobacter freundii19.06
Enterobacter aerogens19.06
Proteus mirabilis19.06
Proteus vulgaris19.06
Bacillus megaterium19.06
Bacillus stearothermophilus19.06
Candida albicans19.06

Table 2. Minimum Inhibitory Concentrations (MICs) of the crude extract of Dorstenia barteri twigs against various microorganisms.[3] Note: While this compound was a component of this extract, specific MIC values for the pure compound were not provided in this particular study.

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative activity against cancer cell lines.

Cell LineIC₅₀ (µM)
MDA-MB468 (Breast Carcinoma)5.97

Table 3. Antiproliferative activity of this compound.

Signaling Pathway Diagram (Hypothetical)

The biological activities of many chalcones are attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not fully elucidated, a hypothetical pathway for its anti-inflammatory action, a common activity for chalcones, is presented below.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription Kanzonol_C This compound Kanzonol_C->IKK inhibits

Caption: Hypothetical anti-inflammatory pathway of this compound.

Conclusion

This compound represents a promising natural product with significant biological activities. This guide has provided a detailed overview of its isolation from Dorstenia barteri and a plausible route for its total synthesis. The presented protocols and data are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Further studies are warranted to fully elucidate the mechanisms of action of this compound and to explore its therapeutic potential in greater detail. The development of a robust and scalable synthetic route will be crucial for enabling extensive pharmacological evaluation and potential clinical development.

References

Kanzonol C: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Kanzonol C, a prenylated flavonoid with significant therapeutic potential. The information presented herein is curated from scientific literature to support further research and drug development initiatives.

Core Biological Activities of this compound

This compound, also known as Kushenol C, is a natural compound isolated from the roots of Sophora flavescens.[1] It has demonstrated potent anti-inflammatory and anti-oxidative stress properties in preclinical studies. These activities are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress responses.

Quantitative Data Summary

The following tables summarize the key biological effects of this compound as reported in scientific literature.

Table 1: Anti-Inflammatory Activity of this compound

Biological EffectCell LineInducerKey Findings
Inhibition of Nitric Oxide (NO) ProductionRAW264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent suppression of NO production.[1]
Inhibition of Prostaglandin E2 (PGE2) ProductionRAW264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent suppression of PGE2 production.[1]
Inhibition of Pro-inflammatory CytokinesRAW264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent suppression of IL-6, IL-1β, MCP-1, and IFN-β.[1]
Upregulation of Heme Oxygenase-1 (HO-1)RAW264.7 MacrophagesLipopolysaccharide (LPS)Upregulated the expression and activity of the anti-inflammatory enzyme HO-1.[1]

Table 2: Anti-Oxidative Stress Activity of this compound

Biological EffectCell LineInducerKey Findings
Prevention of DNA Damage and Cell DeathHaCaT Keratinocytestert-butyl hydroperoxide (tBHP)Protected cells from oxidative stress-induced damage and apoptosis.[1]
Upregulation of Endogenous Antioxidant DefenseHaCaT Keratinocytestert-butyl hydroperoxide (tBHP)Increased the levels of glutathione, superoxide dismutase, and catalase.[1]
Prevention of Reactive Oxygen Species (ROS) ProductionHaCaT Keratinocytestert-butyl hydroperoxide (tBHP)Inhibited the generation of ROS induced by tBHP.[1]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

  • Inhibition of Pro-inflammatory Pathways: In LPS-stimulated macrophages, this compound was found to inhibit the activation of STAT1, STAT6, and NF-κB.[1] These transcription factors are crucial for the expression of genes encoding pro-inflammatory mediators like iNOS, COX-2, and various cytokines.[1]

  • Activation of Anti-inflammatory and Antioxidant Pathways: this compound activates the Nrf2 signaling pathway, which is a master regulator of the antioxidant response.[1] This leads to the upregulation of protective enzymes like HO-1.[1] Furthermore, in HaCaT cells, this compound was shown to activate the PI3K-Akt pathway, which in turn promotes Nrf2 activation, thereby enhancing the cellular antioxidant defense system.[1]

KanzonolC_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB STAT1 STAT1 Activation TLR4->STAT1 STAT6 STAT6 Activation TLR4->STAT6 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, IL-6, IL-1β, MCP-1, IFN-β) NFkB->Pro_inflammatory_Mediators STAT1->Pro_inflammatory_Mediators STAT6->Pro_inflammatory_Mediators KanzonolC This compound KanzonolC->NFkB KanzonolC->STAT1 KanzonolC->STAT6

This compound Anti-inflammatory Signaling

KanzonolC_Antioxidant_Pathway KanzonolC This compound PI3K PI3K KanzonolC->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Activation Akt->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (GSH, SOD, Catalase, HO-1) Nrf2->Antioxidant_Enzymes ROS ROS Antioxidant_Enzymes->ROS Cell_Protection Cell Protection (Reduced DNA damage & cell death) Antioxidant_Enzymes->Cell_Protection ROS->Cell_Protection

This compound Antioxidant Signaling

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

4.1. Cell Culture and Treatment

  • Cell Lines:

    • RAW264.7 (murine macrophage cell line)

    • HaCaT (human keratinocyte cell line)

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inducer (e.g., 1 µg/mL LPS for RAW264.7 cells or 100 µM tBHP for HaCaT cells).

4.2. Nitric Oxide (NO) Production Assay

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration using a sodium nitrite standard curve.

4.3. Pro-inflammatory Cytokine and PGE2 Measurement

  • Seed RAW264.7 cells in a 6-well plate.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of IL-6, IL-1β, MCP-1, IFN-β, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.4. Western Blot Analysis

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT1, STAT1, p-NF-κB, NF-κB, p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.5. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Seed HaCaT cells in a 96-well black plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Treat the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes.

  • Induce oxidative stress by adding 100 µM tBHP.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm using a fluorescence microplate reader.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis Cell_Seeding Cell Seeding (RAW264.7 or HaCaT) KanzonolC_Pretreatment This compound Pre-treatment Cell_Seeding->KanzonolC_Pretreatment Inducer_Stimulation Inducer Stimulation (LPS or tBHP) KanzonolC_Pretreatment->Inducer_Stimulation Supernatant_Analysis Supernatant Analysis (NO, Cytokines, PGE2) Inducer_Stimulation->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis (Western Blot) Inducer_Stimulation->Cell_Lysate_Analysis ROS_Measurement Intracellular ROS Measurement Inducer_Stimulation->ROS_Measurement

General Experimental Workflow

This guide provides a comprehensive overview of the studied biological activities of this compound. The detailed methodologies and pathway diagrams are intended to facilitate the design of future experiments and to support the development of this promising natural compound for therapeutic applications.

References

An In-Depth Technical Guide to the Natural Sources and Extraction of Xanthorrhizol: A Representative Bioactive Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xanthorrhizol is a bisabolane-type sesquiterpenoid that stands out as the principal bioactive constituent of the rhizome of Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric.[1] This compound has garnered significant interest within the scientific and drug development communities due to its broad spectrum of pharmacological activities. Extensive research has demonstrated its potential as an anticancer, antimicrobial, anti-inflammatory, antioxidant, and antihyperglycemic agent, among other therapeutic effects.[1] The growing demand for effective and less toxic therapeutic agents has positioned natural products like Xanthorrhizol at the forefront of new drug discovery initiatives. This guide provides a comprehensive technical overview of its natural sourcing, detailed extraction methodologies, and relevant biosynthetic pathways, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of Xanthorrhizol

The primary and most commercially significant natural source of Xanthorrhizol is the rhizome of Curcuma xanthorrhiza, a plant belonging to the ginger family (Zingiberaceae). This plant is indigenous to Indonesia and is widely cultivated throughout Southeast Asia. The essential oil extracted from the rhizome is particularly rich in Xanthorrhizol, which can constitute a major percentage of the oil's total composition. The concentration of Xanthorrhizol can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and post-harvest processing.

Biosynthesis of Xanthorrhizol

Xanthorrhizol, as a sesquiterpenoid, is synthesized in plants through the isoprenoid biosynthetic pathway. The biosynthesis originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are used to build the C15 intermediate, farnesyl pyrophosphate (FPP), which is the direct precursor to all sesquiterpenes.[2][3] The cyclization of FPP, catalyzed by specific sesquiterpene synthases, leads to the formation of the characteristic bisabolane carbon skeleton, which is then further modified through enzymatic reactions such as oxidations and rearrangements to yield Xanthorrhizol.

G Figure 1: Generalized Sesquiterpenoid Biosynthetic Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway Pyruvate Pyruvate + G3P MEP MEP Pyruvate->MEP IPP_DMAPP_MEP IPP / DMAPP MEP->IPP_DMAPP_MEP GPP Geranyl Pyrophosphate (GPP, C10) IPP_DMAPP_MEP->GPP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_DMAPP_MVA IPP / DMAPP MVA->IPP_DMAPP_MVA IPP_DMAPP_MVA->GPP FPP Farnesyl Pyrophosphate (FPP, C15) GPP->FPP + IPP SesquiterpeneSynthase Sesquiterpene Synthase FPP->SesquiterpeneSynthase Bisabolane Bisabolane Cation SesquiterpeneSynthase->Bisabolane Xanthorrhizol Xanthorrhizol Bisabolane->Xanthorrhizol Oxidations, Rearrangements

Figure 1: Generalized Sesquiterpenoid Biosynthetic Pathway

Extraction Methodologies

The extraction of Xanthorrhizol from Curcuma xanthorrhiza rhizomes can be achieved through various methods, ranging from conventional solvent extraction to more advanced, green techniques. The choice of method impacts the yield, purity, and environmental footprint of the process.

Conventional Solvent Extraction (Maceration)

Maceration is a traditional and straightforward method for extracting bioactive compounds. It involves soaking the plant material in a solvent for a specified period.

  • Solvent: Ethanol (e.g., 96%) is commonly recommended by pharmacopeias for the extraction of C. xanthorrhiza.

  • Process: Dried, pulverized rhizomes are soaked in the solvent (e.g., at a 1:10 solid-to-liquid ratio) for 24 hours. The process can be repeated on the macerate to improve yield.

  • Advantages: Simple setup, low cost.

  • Disadvantages: Time-consuming, may yield lower efficiency compared to other methods.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material. This disrupts the cell walls and enhances the release of intracellular compounds into the solvent.

  • Solvents: Natural Deep Eutectic Solvents (NADES), such as those based on glucose and lactic acid, have been shown to be effective and are considered green alternatives to conventional organic solvents. Ethanol is also a viable solvent.

  • Process: The plant material is sonicated in the solvent for a shorter duration (e.g., 20 minutes) compared to maceration.

  • Advantages: Significantly reduced extraction time, increased efficiency, and suitability for use with green solvents.

Quantitative Data on Extraction Methods

The efficiency of different extraction methods can be compared based on the yield of Xanthorrhizol obtained from the dried rhizome.

Extraction MethodSolvent SystemSolid/Liquid Ratio (g/mL)Extraction TimeXanthorrhizol Yield (mg/g dried rhizome)Reference
Maceration96% Ethanol1:1024 hours9.14 ± 0.01[4]
Ultrasound-Assisted Extraction (UAE)Glucose/Lactic Acid (1:3) with 30% water1:1520 minutes17.62 ± 0.20 (predicted) 21.75 ± 0.06 (experimental)

Experimental Protocols

Protocol for Ultrasound-Assisted Extraction (UAE) with NADES

This protocol is based on the optimized conditions for extracting Xanthorrhizol using a Natural Deep Eutectic Solvent.

1. Preparation of NADES (Glucose/Lactic Acid - GluLA): a. Mix glucose and lactic acid in a molar ratio of 1:3 in a sealed vial. b. Heat the mixture at 60-80°C while stirring until a clear, homogeneous liquid is formed. c. Add 30% (v/v) of water to the NADES to reduce viscosity.

2. Extraction Procedure: a. Weigh 1 gram of dried, powdered Curcuma xanthorrhiza rhizome. b. Place the powder in an extraction vessel. c. Add 15 mL of the prepared aqueous NADES (GluLA) to achieve a solid-to-liquid ratio of 1:15 (g/mL). d. Place the vessel in an ultrasonic bath. e. Sonicate the mixture for 20 minutes at a controlled temperature.

3. Sample Recovery: a. After extraction, centrifuge the mixture to separate the supernatant from the solid residue. b. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. c. The resulting filtrate is the Xanthorrhizol-rich extract, ready for analysis.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector.
  • Column: C18 reverse-phase column.
  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v).
  • Flow Rate: 0.4 mL/min.
  • Detection Wavelength: 230 nm for excitation and 320 nm for emission using a fluorescence detector, or an appropriate UV wavelength.
  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation: a. Prepare a stock solution of pure Xanthorrhizol standard in the mobile phase at a known concentration (e.g., 1 mg/mL). b. Create a series of calibration standards by diluting the stock solution. c. Dilute the NADES extract with the mobile phase as necessary to fall within the calibration range.

3. Analysis: a. Inject the calibration standards to generate a standard curve. b. Inject the prepared sample extract. c. Identify the Xanthorrhizol peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the concentration of Xanthorrhizol in the extract using the standard curve.

G Figure 2: Experimental Workflow for Xanthorrhizol Extraction and Analysis cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Separation & Analysis Rhizome C. xanthorrhiza Rhizome Drying Drying Rhizome->Drying Grinding Grinding Drying->Grinding Powder Fine Powder Grinding->Powder Mixing Mixing Powder->Mixing Solvent Prepare Solvent (e.g., NADES) Solvent->Mixing UAE Ultrasound-Assisted Extraction (UAE) Mixing->UAE Maceration Maceration Mixing->Maceration Centrifuge Centrifugation UAE->Centrifuge Mixture Maceration->Centrifuge Mixture CrudeExtract Crude Extract Centrifuge->CrudeExtract Supernatant Filter Filtration (0.45 µm) HPLC HPLC Analysis Filter->HPLC CrudeExtract->Filter Quantification Quantification HPLC->Quantification

Figure 2: Experimental Workflow for Xanthorrhizol Extraction and Analysis

Conclusion

Xanthorrhizol remains a compound of significant interest for its therapeutic potential. This guide has outlined its primary natural source, biosynthetic origins, and detailed methodologies for its extraction and analysis. The advancement from conventional methods like maceration to more efficient and environmentally friendly techniques such as Ultrasound-Assisted Extraction with Natural Deep Eutectic Solvents highlights the progress in natural product chemistry. The provided protocols and workflows offer a solid foundation for researchers and professionals aiming to isolate and study Xanthorrhizol, facilitating further exploration into its pharmacological activities and potential applications in drug development.

References

Kanzonol C: A Comprehensive Technical Review of Its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kanzonol C is a naturally occurring prenylated flavonoid, specifically a chalcone, that has garnered scientific interest for its significant antimicrobial activities. Isolated from plant sources such as Dorstenia barteri, this compound has demonstrated a broad spectrum of inhibitory effects against various pathogenic bacteria and fungi. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental workflows and relevant signaling pathways are visualized using diagrams.

Chemical Structure and Properties

This compound is chemically identified as (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one. Its structure features a chalcone backbone with two prenyl groups, which are known to enhance the biological activity of flavonoids.

PubChem CID: 5316802 Molecular Formula: C25H28O4 Molecular Weight: 392.5 g/mol

Biological Activities of this compound

The primary biological activity of this compound reported in the scientific literature is its potent antimicrobial effect. It has been evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.

Antimicrobial and Antifungal Activity

A pivotal study by Mbaveng et al. (2008) systematically evaluated the antimicrobial and antifungal properties of this compound. The compound was tested against 22 different microbial species and showed a broad spectrum of activity, inhibiting the growth of all tested microorganisms.[1][2][3] The minimum inhibitory concentrations (MICs) were determined to quantify its potency.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL) [1]

Gram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Bacillus cereus0.6Citrobacter freundii9.8
Bacillus megaterium0.6Enterobacter aerogenes4.9
Bacillus stearothermophilus2.4Enterobacter cloacae9.8
Bacillus subtilis0.6Escherichia coli9.8
Staphylococcus aureus4.9Klebsiella pneumoniae4.9
Proteus mirabilis4.9
Proteus vulgaris4.9
Pseudomonas aeruginosa9.8
Salmonella typhi4.9
Shigella dysenteriae4.9

Table 2: Antifungal Activity of this compound (MIC in µg/mL) [1]

FungiMIC (µg/mL)
Candida albicans4.9
Candida tropicalis9.8
Cryptococcus neoformans2.4
Microsporum audouinii4.9
Antimycobacterial and Antigonorrheal Activity

Further research by Mbaveng et al. (2010) explored the activity of this compound against Mycobacterium species and Neisseria gonorrhoeae. The compound demonstrated notable inhibitory effects against these clinically significant pathogens.[4]

Table 3: Antimycobacterial and Antigonorrheal Activity of this compound (MIC in µg/mL) [4]

MicroorganismStrainMIC (µg/mL)
Mycobacterium tuberculosisH37Rv>10
Neisseria gonorrhoeaeNG 01<10
Neisseria gonorrhoeaeNG 02<10
Neisseria gonorrhoeaeNG 03<10
Anti-Reverse Transcriptase Activity

The same study also investigated the potential of this compound to inhibit the reverse transcriptase enzyme, a key target in antiretroviral therapy. This compound exhibited inhibitory activity against this enzyme, suggesting a potential for further investigation in the context of viral infections.[4]

Experimental Protocols

The following sections detail the methodologies used in the key studies to evaluate the biological activities of this compound.

Isolation of this compound

This compound was isolated from the twigs of Dorstenia barteri. The general procedure involves:

  • Extraction: The air-dried and powdered plant material is extracted with a suitable organic solvent, such as methanol.

  • Fractionation: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using column chromatography techniques, such as silica gel chromatography, followed by preparative thin-layer chromatography (TLC) to yield pure this compound.

Antimicrobial and Antifungal Assays

The antimicrobial and antifungal activities of this compound were determined using the following methods:

1. Agar Disc Diffusion Method: [2]

  • This method is used for initial screening of antimicrobial activity.

  • Microbial inoculum is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile paper discs impregnated with a known concentration of this compound are placed on the agar surface.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • The diameter of the zone of inhibition around the disc is measured to assess the antimicrobial activity.

2. Micro-dilution Method for MIC Determination: [2]

  • This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial two-fold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound are limited, its classification as a flavonoid provides insights into its potential mechanisms of action. Flavonoids are known to interact with various cellular targets and signaling pathways.[5][6][7][8][9] The antimicrobial activity of flavonoids is often attributed to their ability to:

  • Inhibit nucleic acid synthesis: Interference with the synthesis of DNA and RNA.

  • Inhibit cytoplasmic membrane function: Disruption of the bacterial cell membrane, leading to leakage of cellular contents.

  • Inhibit energy metabolism: Interference with key metabolic pathways.

  • Inhibit efflux pumps: Some flavonoids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics, thus potentiating the effect of other antimicrobial agents.[10]

The anti-inflammatory and antioxidant activities observed in other chalcones suggest that this compound might also modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and scavenge reactive oxygen species (ROS).[11][12][13] However, direct experimental evidence for this compound in these pathways is currently lacking.

Visualizations

Experimental Workflow for Antimicrobial Activity Testing

experimental_workflow cluster_extraction This compound Preparation cluster_assay Antimicrobial Assays cluster_results Data Analysis plant_material Dorstenia barteri twigs extraction Solvent Extraction plant_material->extraction purification Chromatographic Purification extraction->purification kanzonol_c Pure this compound purification->kanzonol_c disc_diffusion Agar Disc Diffusion Assay kanzonol_c->disc_diffusion mic_determination Micro-dilution Assay kanzonol_c->mic_determination inhibition_zone Measure Inhibition Zones disc_diffusion->inhibition_zone mic_value Determine MIC Values mic_determination->mic_value report Report Antimicrobial Profile inhibition_zone->report Qualitative Activity mic_value->report Quantitative Potency

Caption: Workflow for the extraction of this compound and subsequent antimicrobial testing.

General Signaling Pathways Potentially Targeted by Flavonoids

flavonoid_pathways cluster_antimicrobial Antimicrobial Mechanisms cluster_anti_inflammatory Potential Anti-inflammatory & Antioxidant Mechanisms Kanzonol_C This compound (Flavonoid) DNA_Synth Inhibition of Nucleic Acid Synthesis Kanzonol_C->DNA_Synth Inhibits Membrane Disruption of Cell Membrane Kanzonol_C->Membrane Disrupts Metabolism Inhibition of Energy Metabolism Kanzonol_C->Metabolism Inhibits Efflux_Pump Inhibition of Efflux Pumps Kanzonol_C->Efflux_Pump Inhibits NFkB NF-κB Pathway Inhibition Kanzonol_C->NFkB Potentially Inhibits MAPK MAPK Pathway Modulation Kanzonol_C->MAPK Potentially Modulates ROS ROS Scavenging Kanzonol_C->ROS Potentially Scavenges Bacterial_Death Bacterial Cell Death DNA_Synth->Bacterial_Death Membrane->Bacterial_Death Metabolism->Bacterial_Death Increased_Drug_Susceptibility Increased Drug Susceptibility Efflux_Pump->Increased_Drug_Susceptibility Reduced_Inflammation Reduced Inflammation NFkB->Reduced_Inflammation MAPK->Reduced_Inflammation Reduced_Oxidative_Stress Reduced Oxidative Stress ROS->Reduced_Oxidative_Stress

Caption: Potential antimicrobial and anti-inflammatory mechanisms of flavonoids like this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with potent and broad-spectrum antimicrobial properties. The available data, primarily from in vitro studies, provides a strong foundation for its potential development as a therapeutic agent. However, to advance this compound from a research compound to a clinical candidate, several areas require further investigation:

  • Mechanism of Action: Detailed studies are needed to elucidate the precise molecular targets and signaling pathways through which this compound exerts its antimicrobial effects.

  • In Vivo Efficacy: The antimicrobial activity of this compound needs to be validated in animal models of infection to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and pharmacological properties.

  • Anti-inflammatory and Antioxidant Properties: Given its chemical class, a thorough investigation into the anti-inflammatory and antioxidant potential of this compound is warranted.

References

An In-depth Technical Guide on the Ethnobotanical Uses and Bioactivities of Kanzonol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanzonol C is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of its scientifically validated bioactivities. This document is intended to serve as a resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.

Ethnobotanical Landscape of this compound-Containing Flora

This compound has been identified in a select number of plant species, most notably Dorstenia barteri and Glycyrrhiza uralensis (Chinese licorice). These plants have a rich history of use in traditional medicine systems across different cultures.

Dorstenia barteri (Moraceae)

Dorstenia barteri, a West African herb, is a cornerstone of traditional medicine in the region. Ethnobotanical surveys and anecdotal evidence reveal its use for a wide range of ailments, primarily centered around its anti-inflammatory and antimicrobial properties.[1][2]

Traditional Uses of Dorstenia barteri

Medical ConditionPlant Part UsedMode of Administration
Inflammatory disorders (arthritis, rheumatism)Leaves, TwigsDecoction, Poultice
Infections (bacterial, fungal)Leaves, TwigsDecoction, Topical application
Pain relief (headache, body pains)Leaves, TwigsDecoction
Gastrointestinal issuesRootsDecoction
Skin diseasesLeavesPoultice, Infusion
Glycyrrhiza uralensis (Fabaceae) - Chinese Licorice

Glycyrrhiza uralensis, or Chinese licorice, is one of the most widely used herbs in Traditional Chinese Medicine (TCM).[3][4][5] Its sweet root is used to harmonize other herbs in complex formulas and to treat a broad spectrum of diseases.

Traditional Uses of Glycyrrhiza uralensis

Medical ConditionPlant Part UsedMode of Administration
Respiratory ailments (cough, sore throat, asthma)RootDecoction, Tincture, Powder
Digestive disorders (ulcers, gastritis)RootDecoction, Powder
Inflammatory conditionsRootDecoction
Viral infections (hepatitis)RootDecoction
DetoxificationRootDecoction
Cancer (adjuvant therapy)RootDecoction in combination with other herbs

Biological Activities of this compound and Related Compounds

Scientific investigations into the pharmacological properties of this compound and extracts from its source plants have begun to validate their traditional uses. The primary areas of research have focused on its anti-inflammatory, antioxidant, and anticancer activities. While specific quantitative data for this compound is still emerging, studies on related compounds and plant extracts provide valuable insights.

Anti-inflammatory Activity

The traditional use of Dorstenia barteri and Glycyrrhiza uralensis for inflammatory conditions is supported by modern pharmacological studies. Flavonoids, including prenylated chalcones like this compound, are known to modulate inflammatory pathways.

Quantitative Data on Anti-inflammatory Activity

Compound/ExtractAssayTargetIC50 ValueReference
Kushenol CNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 macrophagesiNOSNot explicitly stated, but dose-dependent inhibition shown up to 100 μM(Kim et al., 2018)
Dorstenia barteri twig extractCarrageenan-induced paw edema in miceInflammationSignificant inhibition at 50, 100, and 200 mg/kg[6]
Antioxidant Activity

The antioxidant properties of flavonoids contribute significantly to their therapeutic effects by neutralizing reactive oxygen species (ROS) that are implicated in the pathogenesis of numerous diseases.

Quantitative Data on Antioxidant Activity

Compound/ExtractAssayIC50 ValueReference
Dorstenia barteri twig extractDPPH radical scavenging<50 µg/ml[7]
Dorstenia barteri leaf extractDPPH radical scavenging>50 µg/ml[7]
Anticancer Activity

Emerging research suggests that flavonoids, including those found in Glycyrrhiza uralensis, possess anticancer properties.[8] These compounds can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.

Quantitative Data on Anticancer Activity

Compound/ExtractCell LineAssayIC50 ValueReference
Isoliquiritigenin (G. uralensis)Various cancer cell linesMultipleVaries by cell line(Wang et al., 2021)
Licochalcone A (G. uralensis)Various cancer cell linesMultipleVaries by cell line(Fu et al., 2013)

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a framework for the replication and further investigation of the biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Assay for Cell Viability
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological activities of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the expression of inflammatory genes. Flavonoids can inhibit this pathway at multiple points.

NF_kB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Genes Inflammatory Gene Expression NFkB_nuc->Genes Activation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK KanzonolC This compound KanzonolC->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids can interfere with the phosphorylation cascade of the MAPK pathway, thereby inhibiting cancer cell growth.

MAPK_Inhibition GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation KanzonolC This compound KanzonolC->RAF Inhibition KanzonolC->MEK Inhibition WesternBlot_Workflow CellCulture 1. Cell Culture & Treatment with This compound & Stimuli ProteinExtraction 2. Protein Extraction CellCulture->ProteinExtraction ProteinQuantification 3. Protein Quantification (BCA Assay) ProteinExtraction->ProteinQuantification SDSPAGE 4. SDS-PAGE ProteinQuantification->SDSPAGE WesternBlot 5. Western Blot (Transfer to PVDF membrane) SDSPAGE->WesternBlot AntibodyIncubation 6. Primary & Secondary Antibody Incubation WesternBlot->AntibodyIncubation Detection 7. Chemiluminescent Detection AntibodyIncubation->Detection Analysis 8. Densitometry Analysis Detection->Analysis

References

Kushenol C: A Promising Therapeutic Agent for Inflammatory and Oxidative Stress-Related Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in the field of pharmacology.[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-inflammatory and anti-oxidative stress properties, suggesting its potential as a therapeutic agent for a range of diseases underpinned by these pathological processes.[2][3] This technical guide provides a comprehensive overview of the current scientific knowledge on Kushenol C, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its effects.

Mechanism of Action

Kushenol C exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. The primary mechanisms identified to date include the inhibition of pro-inflammatory pathways and the activation of cellular antioxidant defenses.

Anti-inflammatory Activity:

Kushenol C has been shown to suppress the production of various inflammatory mediators.[4] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it dose-dependently inhibits the release of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β).[2][4] This suppression is achieved through the inhibition of crucial transcription factors that regulate the expression of pro-inflammatory genes.

  • NF-κB Pathway: Kushenol C inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[4] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of target inflammatory genes.[5]

  • STAT1 and STAT6 Pathway: The compound also significantly decreases the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT6 in LPS-stimulated macrophages.[4] The activation of STAT1 and STAT6 is implicated in the expression of various inflammatory mediators, and their inhibition by Kushenol C contributes to its broad anti-inflammatory effects.[4][6]

Anti-oxidative Stress Activity:

Kushenol C demonstrates significant anti-oxidative stress capabilities by enhancing the endogenous antioxidant defense system.[2]

  • Nrf2/HO-1 Pathway: A key mechanism is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Kushenol C promotes the translocation of Nrf2 to the nucleus, leading to the increased expression of downstream targets such as heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2][4]

  • PI3K/Akt Pathway: The activation of the Nrf2 pathway by Kushenol C has been linked to the upstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is known to play a crucial role in cell survival and can lead to the activation of Nrf2.[2] In human keratinocyte (HaCaT) cells subjected to oxidative stress, Kushenol C was shown to upregulate the activation of Nrf2 and Akt.[2]

Quantitative Data

The biological activities of Kushenol C have been quantified in several studies. The following tables summarize the key findings.

Table 1: Anti-inflammatory Effects of Kushenol C on LPS-stimulated RAW264.7 Macrophages

ParameterConcentration of Kushenol CResultReference
Cell ViabilityUp to 100 μMNo significant cytotoxicity[2]
NO Production50 μMSignificant reduction[2]
NO Production100 μMFurther significant reduction[2]
iNOS Expression50 μM, 100 μMDose-dependent decrease[2]
PGE2 Production50 μM, 100 μMDose-dependent decrease[4]
IL-6 Production50 μM, 100 μMDose-dependent decrease[4]
IL-1β Production50 μM, 100 μMDose-dependent decrease[4]
MCP-1 Production50 μM, 100 μMDose-dependent decrease[4]
IFN-β Production50 μM, 100 μMDose-dependent decrease[4]
p-STAT1 Levels50 μM, 100 μMDose-dependent decrease[4]
p-STAT6 Levels50 μM, 100 μMDose-dependent decrease[4]
p-p65 (NF-κB) Levels50 μM, 100 μMDose-dependent decrease[9]

Table 2: Anti-oxidative Stress Effects of Kushenol C on tBHP-stimulated HaCaT Cells

ParameterConcentration of Kushenol CResultReference
Cell ViabilityUp to 50 μMNo significant cytotoxicity[9]
Cell Death (tBHP-induced)10, 30, 50 μMDose-dependent prevention[9]
ROS Production10, 30, 50 μMDose-dependent inhibition[9]
Glutathione (GSH) Levels50 μMSignificant increase[9]
Superoxide Dismutase (SOD) Activity50 μMSignificant increase[9]
Catalase Activity50 μMSignificant increase[9]
p-Akt Levels50 μMIncreased expression[9]
Nrf2 Levels50 μMIncreased expression[9]

Table 3: Other Reported Bioactivities of Kushenol C

ActivityTargetIC50 ValueReference
BACE1 Inhibitionβ-site APP cleaving enzyme 15.45 µM[10]
Acetylcholinesterase (AChE) InhibitionAChE33.13 µM[10]
Butyrylcholinesterase (BChE) InhibitionBChE54.86 µM[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Kushenol C.

1. Cell Culture and Viability Assay

  • Cell Lines: RAW264.7 (murine macrophages) and HaCaT (human keratinocytes).[2]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Viability Assay (WST-1 assay): Cells are seeded in 96-well plates and treated with various concentrations of Kushenol C (e.g., 0, 12.5, 25, 50, 100 μM) for 24 hours.[9] After incubation, WST-1 reagent is added to each well, and the absorbance is measured at 450 nm using a microplate reader to determine cell viability.[9]

2. Measurement of Nitric Oxide (NO) Production

  • Protocol: RAW264.7 cells are pretreated with Kushenol C (e.g., 50 or 100 μM) for 1 hour and then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[9] The concentration of nitrite in the culture supernatants is measured as an indicator of NO production using the Griess reagent.[9] The absorbance is read at 540 nm.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Prostaglandins

  • Protocol: RAW264.7 cells are pretreated with Kushenol C and stimulated with LPS as described above.[9] The culture media supernatants are collected, and the concentrations of PGE2, IL-6, IL-1β, MCP-1, and IFN-β are determined using commercially available ELISA kits according to the manufacturer's instructions.[9]

4. Western Blot Analysis

  • Protein Extraction: Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.[2] The total protein concentration is determined using a BCA protein assay kit.

  • Protocol: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., iNOS, p-STAT1, STAT1, p-STAT6, STAT6, p-p65, p-Akt, Akt, Nrf2, and actin) overnight at 4°C.[9] After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

5. Measurement of Reactive Oxygen Species (ROS) Production

  • Protocol: HaCaT cells are pretreated with Kushenol C and then stimulated with tert-butyl hydroperoxide (tBHP; 1 mM).[9] Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

6. Measurement of Antioxidant Enzyme Activity

  • Protocol: HaCaT cells are treated with Kushenol C and tBHP. Cell lysates are prepared, and the activities of superoxide dismutase (SOD) and catalase are measured using commercially available assay kits according to the manufacturer's protocols.[9] The level of reduced glutathione (GSH) is also determined using a commercial kit.[9]

Signaling Pathways and Experimental Workflows

Diagram 1: Kushenol C Inhibition of Inflammatory Signaling Pathways

Caption: Kushenol C inhibits pro-inflammatory signaling pathways.

Diagram 2: Kushenol C Activation of Anti-oxidative Stress Pathway

Caption: Kushenol C activates the Nrf2-mediated antioxidant response.

Diagram 3: General Experimental Workflow for In Vitro Analysis of Kushenol C

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Cell Culture (RAW264.7 or HaCaT) Seeding Seeding in Plates Cell_Culture->Seeding Pretreatment Pre-treatment with Kushenol C Seeding->Pretreatment Stimulation Stimulation with LPS or tBHP Pretreatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA (Cytokines, PGE2) Supernatant_Collection->ELISA Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot ROS_Assay ROS Assay Cell_Lysis->ROS_Assay Enzyme_Activity_Assay Antioxidant Enzyme Activity Assays Cell_Lysis->Enzyme_Activity_Assay

References

A Technical Guide to the Preliminary Bioactivity Screening of Kanzonol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanzonol C is a prenylated flavonoid, a class of natural compounds known for a wide array of biological activities.[1] As a member of the chalcone family, it presents a promising scaffold for drug discovery.[1] Preliminary screening of such natural products is a critical first step in identifying potential therapeutic leads. This guide outlines a structured approach to the initial in vitro evaluation of this compound, focusing on its antioxidant, cytotoxic, and anti-inflammatory properties. The methodologies provided are standard, robust, and widely accepted in the fields of pharmacology and drug development. The subsequent sections detail the experimental protocols, present data in a comparative format, and illustrate key workflows and pathways.

Antioxidant Activity Screening

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases.[2][3] Evaluating the ability of this compound to scavenge free radicals is a fundamental indicator of its therapeutic potential. The DPPH and ABTS assays are two of the most common and reliable methods for determining antioxidant capacity.[4][5]

Quantitative Data Summary: Antioxidant Assays

The antioxidant potential of this compound is quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in the assay. This is compared against a well-known antioxidant standard, such as Ascorbic Acid or Trolox.

Compound DPPH Radical Scavenging IC50 (µM) ABTS Radical Scavenging IC50 (µM)
This compound25.5 ± 2.115.8 ± 1.7
Ascorbic Acid (Standard)8.2 ± 0.95.1 ± 0.6

Table 1: Hypothetical antioxidant activity of this compound compared to Ascorbic Acid. Lower IC50 values indicate higher antioxidant potential.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep purple to yellow, which is measured spectrophotometrically.[4]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound (or standard) to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined by plotting the percentage inhibition against the concentration.

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. This assay is applicable to both hydrophilic and lipophilic compounds.[4][6]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 (±0.02) at 734 nm.[4]

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound (or standard) to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The calculation for percentage inhibition and IC50 is the same as for the DPPH assay.

Visualization: General Antioxidant Assay Workflow

G A Prepare Stock Solutions (this compound, Standard) B Serial Dilutions A->B D Mix Sample/Standard with Radical Solution B->D C Prepare Radical Solution (e.g., DPPH or ABTS•+) C->D E Incubate (Dark, Room Temp) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for in vitro antioxidant capacity screening.

Cytotoxicity Screening

A crucial aspect of drug discovery is evaluating a compound's effect on cell viability, particularly its ability to selectively target cancer cells while sparing normal cells. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]

Quantitative Data Summary: Cytotoxicity Assay

The cytotoxic effect of this compound is expressed as an IC50 value, the concentration that inhibits the growth of 50% of the cell population after a specified exposure time (e.g., 48 or 72 hours).

Cell Line Cell Type This compound IC50 (µM) @ 48h
HeLaHuman Cervical Cancer35.2 ± 3.5
HepG2Human Liver Cancer42.8 ± 4.1
A549Human Lung Cancer57.8 ± 5.3
HEK293Human Embryonic Kidney (Normal)> 100

Table 2: Hypothetical cytotoxic activity of this compound against various human cancer cell lines and a normal cell line. A higher IC50 for normal cells suggests selectivity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8]

  • Cell Culture:

    • Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 4 x 10⁴ cells per well.[10]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., from 1 to 200 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement:

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation: Cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100 The IC50 is determined from the dose-response curve.

Visualization: MTT Assay Experimental Workflow

G A Seed Cells in 96-Well Plate B Incubate (24h) for Adhesion A->B C Treat Cells with This compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (4h) (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases.[11] Many polyphenols exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[12][13][14]

Quantitative Data Summary: Nitric Oxide Inhibition

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit NO production in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Compound Inhibition of NO Production IC50 (µM)
This compound18.9 ± 2.3
L-NAME (Standard Inhibitor)12.4 ± 1.5

Table 3: Hypothetical inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages. L-NAME is a standard inhibitor of nitric oxide synthase.

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[11]

  • Cell Culture and Stimulation:

    • Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production.

    • Incubate for 24 hours.

  • Griess Reagent Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

  • Calculation: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control and determine the IC50 value.

Visualization: The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, like LPS, trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α).[14][15] Polyphenols often inhibit this pathway by preventing IκB degradation.[13][14]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Degradation IκB Degradation (Proteasome) IkB->Degradation NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation InactiveComplex Inactive Complex (NF-κB-IκB) KanzonolC This compound (Potential Target) KanzonolC->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Transcription->Genes

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary bioactivity screening of this compound. The outlined protocols for antioxidant, cytotoxic, and anti-inflammatory assays are robust starting points for characterizing its potential as a therapeutic agent. The hypothetical data presented in the tables illustrates how results can be structured for clear interpretation and comparison. A positive outcome in these initial screens—demonstrating significant antioxidant and anti-inflammatory activity, coupled with selective cytotoxicity against cancer cells—would strongly justify advancing this compound to more complex preclinical models and mechanistic studies.

References

Methodological & Application

Application Note: Protocol for Evaluating Kanzonol C as a PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in both insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression or increased activity is linked to insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for treating these metabolic disorders. This document provides a detailed protocol for a colorimetric in vitro assay to screen and characterize the inhibitory potential of Kanzonol C against human recombinant PTP1B.

The assay is based on the use of p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.[2] PTP1B catalyzes the hydrolysis of pNPP into p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3][4] A reduction in the formation of pNP in the presence of a test compound, such as this compound, indicates enzymatic inhibition.

PTP1B Signaling Pathway

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS (Y) IR->IRS Phosphorylates (Y -> pY) Insulin Insulin Insulin->IR Binds PTP1B PTP1B IRS_p IRS (pY) PTP1B->IRS_p Dephosphorylates (pY -> Y) Downstream Downstream Signaling (e.g., GLUT4 translocation, Glucose Uptake) IRS_p->Downstream Activates Kanzonol_C This compound (Test Inhibitor) Kanzonol_C->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Quantitative Data Summary

This table presents hypothetical data for the inhibition of PTP1B by this compound, with Ursolic Acid used as a standard positive control.[5][6] The specific inhibition type would be determined through subsequent kinetic studies.

CompoundIC50 (µM)Putative Inhibition Type
This compoundUser-determined valueTo be determined
Ursolic Acid3.8 ± 0.5[5]Competitive/Non-competitive

Experimental Protocol: PTP1B Inhibition Assay

This protocol is designed for a 96-well plate format to determine the inhibitory effect of this compound on PTP1B activity.

1. Materials and Reagents

  • Human Recombinant PTP1B enzyme

  • This compound (test compound)

  • Ursolic Acid (positive control inhibitor)[6][7]

  • p-Nitrophenyl Phosphate (pNPP), substrate[1]

  • Tris-HCl

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dithiothreitol (DTT)[8]

  • Dimethyl sulfoxide (DMSO)

  • Sodium Hydroxide (NaOH)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Deionized water (dH₂O)

2. Preparation of Solutions

  • Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, 1 mM DTT, pH 7.5):

    • Prepare a 50 mM Tris-HCl buffer solution with 1 mM EDTA. Adjust the pH to 7.5.

    • Immediately before use, add DTT to a final concentration of 1 mM. DTT is unstable in solution; prepare this fresh.[9]

  • PTP1B Enzyme Solution (e.g., 0.5 µg/mL):

    • Dilute the stock solution of human recombinant PTP1B in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve to find a concentration that yields a linear reaction rate for at least 30 minutes.

  • Substrate Solution (4 mM pNPP):

    • Dissolve pNPP in Assay Buffer to a final concentration of 4 mM. Prepare this solution fresh daily and protect it from light.[1]

  • Test Compound (this compound) and Control Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Ursolic Acid in DMSO.

    • Create a series of dilutions from the stock solutions in Assay Buffer to test a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay well should not exceed 1-2% to avoid affecting enzyme activity.

  • Stop Solution (1 M NaOH):

    • Dissolve NaOH in dH₂O to a final concentration of 1 M.

3. Assay Procedure

  • Plate Setup: Add the following reagents to the wells of a 96-well plate in the specified order. It is recommended to perform all assays in triplicate.

    • Blank Wells: 170 µL Assay Buffer

    • Negative Control (100% Activity): 160 µL Assay Buffer + 10 µL DMSO vehicle

    • Positive Control Wells: 160 µL Assay Buffer + 10 µL Ursolic Acid solution

    • Test Compound Wells: 160 µL Assay Buffer + 10 µL this compound solution (at various concentrations)

  • Enzyme Addition: Add 10 µL of the PTP1B Enzyme Solution to all wells except the Blank wells. The total volume is now 180 µL.

  • Pre-incubation: Mix the plate gently on a shaker and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the 4 mM pNPP Substrate Solution to all wells, including the Blank, to start the reaction. The final reaction volume is 200 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[2]

  • Reaction Termination: Stop the reaction by adding 20 µL of 1 M NaOH Stop Solution to all wells.[2][10] The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis

  • Correct for Blank: Subtract the average absorbance of the Blank wells from the absorbance readings of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of PTP1B inhibition for each concentration of this compound and Ursolic Acid:

    % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

    • Abs_inhibitor is the corrected absorbance of the wells containing the test compound/positive control.

    • Abs_control is the corrected absorbance of the Negative Control (100% activity) wells.

  • Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration (this compound). Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce PTP1B activity by 50%.

Experimental Workflow Diagram

PTP1B_Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, This compound) start->prep plate Add Buffer, this compound (or control) to 96-well plate prep->plate add_enzyme Add PTP1B Enzyme to wells plate->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate add_substrate Initiate Reaction: Add pNPP Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Terminate Reaction: Add 1M NaOH incubate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs analyze Calculate % Inhibition and IC50 Value read_abs->analyze end End analyze->end

Caption: Workflow for the colorimetric PTP1B inhibition assay.

References

Application Notes and Protocols: Kanzonol C and MMP-2 Gelatin Zymography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the degradation of the extracellular matrix (ECM).[1] MMP-2, also known as gelatinase A, plays a significant role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor invasion.[1] The regulation of MMP-2 activity is a key area of research in cancer and other diseases characterized by abnormal tissue degradation. Natural compounds, such as flavonoids, have been investigated for their potential to inhibit MMP activity.[2] Kanzonol C, a prenylated flavonoid, is a subject of interest for its potential biological activities. This document provides a detailed protocol for assessing the inhibitory effect of compounds like this compound on MMP-2 activity using gelatin zymography.

Data Presentation: Inhibitory Effect of Flavonoids on MMP-2 Activity

CompoundEC50 for MMP-2 Inhibition (µM)Source
Luteolin 7-O-glucoside9[2]
Luteolin10[2]
Primuletin (5-hydroxyflavone)59[2]

Experimental Protocol: MMP-2 Gelatin Zymography

This protocol details the methodology for determining the enzymatic activity of MMP-2 and the inhibitory effects of a test compound such as this compound. The technique involves separating proteins under non-reducing conditions in a polyacrylamide gel containing gelatin.[3] After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin.[3] Subsequent staining reveals areas of enzymatic activity as clear bands against a dark background.[4]

Materials and Reagents:

  • Cell Culture: A cell line known to express MMP-2 (e.g., HT-1080 human fibrosarcoma cells).

  • Test Compound: this compound (or other inhibitor).

  • Reagents for Gel Electrophoresis:

    • Acrylamide/Bis-acrylamide solution (30%)

    • Tris-HCl (1.5 M, pH 8.8 and 0.5 M, pH 6.8)

    • Gelatin (from porcine skin)

    • Sodium Dodecyl Sulfate (SDS) (10%)

    • Ammonium Persulfate (APS) (10%)

    • N,N,N',N'-Tetramethylethylenediamine (TEMED)

    • 5X Non-reducing Sample Buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)[2]

  • Buffers and Solutions:

    • Running Buffer (25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3)

    • Washing Buffer (2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

    • Incubation (Developing) Buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

    • Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

    • Destaining Solution (40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation (Conditioned Media):

    • Culture MMP-2 expressing cells to 70-80% confluency.

    • Wash the cells with serum-free media.

    • Incubate the cells in serum-free media with various concentrations of the test compound (this compound) for a predetermined time (e.g., 24-48 hours). Include a vehicle control.

    • Collect the conditioned media and centrifuge to remove cell debris.[5]

    • Determine the protein concentration of the supernatant.

  • Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):

    • Separating Gel: Mix 3.3 mL of distilled water, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 3.3 mL of 30% acrylamide/bis-acrylamide, 100 µL of 10% SDS, 500 µL of 1% gelatin solution, 50 µL of 10% APS, and 5 µL of TEMED. Pour the gel, leaving space for the stacking gel.

    • Stacking Gel: Mix 1.5 mL of distilled water, 0.5 mL of 0.5 M Tris-HCl (pH 6.8), 0.33 mL of 30% acrylamide/bis-acrylamide, 25 µL of 10% SDS, 25 µL of 10% APS, and 2.5 µL of TEMED. Pour over the polymerized separating gel.

  • Electrophoresis:

    • Mix equal amounts of protein from the conditioned media with 5X non-reducing sample buffer. Do not heat the samples.

    • Load the samples into the wells of the gelatin-containing gel.

    • Run the gel in running buffer at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

  • Enzyme Renaturation and Development:

    • Carefully remove the gel from the cassette.

    • Wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.[4]

    • Incubate the gel in the developing buffer overnight (16-18 hours) at 37°C.[3]

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours.[5]

    • Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • Quantify the intensity of the bands using densitometry software (e.g., ImageJ). The decrease in band intensity in the presence of the test compound corresponds to its inhibitory activity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_zymography Gelatin Zymography cluster_analysis Data Analysis cell_culture Cell Culture with This compound Treatment collect_media Collect and Clarify Conditioned Media cell_culture->collect_media protein_quant Protein Quantification collect_media->protein_quant sds_page SDS-PAGE on Gelatin-Containing Gel protein_quant->sds_page renaturation Wash and Renature (Triton X-100) sds_page->renaturation incubation Incubate in Developing Buffer renaturation->incubation staining Stain with Coomassie Blue incubation->staining destaining Destain Gel staining->destaining imaging Gel Imaging destaining->imaging densitometry Densitometry Analysis imaging->densitometry

Caption: Experimental workflow for this compound MMP-2 gelatin zymography.

signaling_pathway cluster_pathway Potential Mechanism of MMP-2 Inhibition by Flavonoids Kanzonol_C This compound (Flavonoid) MAPK_Pathway MAPK Signaling Pathway (e.g., ERK, JNK, p38) Kanzonol_C->MAPK_Pathway Inhibits Active_MMP2 Active MMP-2 Kanzonol_C->Active_MMP2 Direct Inhibition? AP1 AP-1 (Transcription Factor) MAPK_Pathway->AP1 Activates MMP2_Gene MMP-2 Gene AP1->MMP2_Gene Induces Transcription MMP2_mRNA MMP-2 mRNA MMP2_Gene->MMP2_mRNA Pro_MMP2 Pro-MMP-2 (Inactive) MMP2_mRNA->Pro_MMP2 Translation Pro_MMP2->Active_MMP2 Activation ECM_Degradation ECM Degradation Active_MMP2->ECM_Degradation Catalyzes

Caption: Putative signaling pathway for MMP-2 inhibition by flavonoids.

References

Application Notes and Protocols for Kanzonol C Cell-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanzonol C, a novel natural product, has emerged as a compound of interest for its potential therapeutic properties. A critical initial step in the evaluation of any new compound for pharmacological use is the assessment of its cytotoxic effects on various cell types. These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to determine the cytotoxicity of this compound. The following sections outline the necessary procedures to evaluate cell viability, and elucidate the potential mechanisms of action, such as the induction of apoptosis.

Data Presentation

Effective evaluation of this compound's cytotoxic activity requires precise and clear data presentation. Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in a tabular format for straightforward comparison across different cell lines and treatment durations.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma24Data to be determined
48Data to be determined
72Data to be determined
e.g., A549Lung Carcinoma24Data to be determined
48Data to be determined
72Data to be determined
e.g., HeLaCervical Adenocarcinoma24Data to be determined
48Data to be determined
72Data to be determined
e.g., HEK293Normal Human Embryonic Kidney48Data to be determined

Note: This table is a template. Researchers should populate it with their experimental data.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Complete cell culture medium

  • 96-well plates

  • Selected cancer and normal cell lines

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate (24, 48, 72h) C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

MTT Assay Experimental Workflow

Apoptosis Detection

To investigate if this compound induces apoptosis, several key events can be monitored, including the activation of caspases and the cleavage of specific substrates like PARP.

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Treated and untreated cells in a 96-well plate

  • Luminometer

Protocol:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • After treating the cells with this compound for the desired time, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[4]

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP.[5][6]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with this compound, harvest the cells and lyse them using RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel for electrophoresis.[7] Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, along with changes in the ratio of Bax/Bcl-2, would suggest the induction of apoptosis.[8]

G cluster_1 Western Blot Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Protein Expression H->I

Western Blotting Workflow for Apoptosis Proteins

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the common mechanisms of natural product-induced cytotoxicity, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram illustrates a hypothetical signaling cascade that can be investigated.

G cluster_pathway Hypothetical Apoptotic Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kanzonol_C This compound Death_Receptor Death Receptor (e.g., Fas) Kanzonol_C->Death_Receptor Bax Bax activation Kanzonol_C->Bax Bcl2 Bcl-2 inhibition Kanzonol_C->Bcl2 Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion | Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Proposed Apoptotic Signaling Pathway for this compound

Disclaimer: The provided protocols and signaling pathway are generalized and should be optimized based on the specific cell lines and experimental conditions. The IC50 values and the specific signaling pathway for this compound need to be determined experimentally.

References

Application Notes and Protocols for the Preparation of Kanzonol C Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of Kanzonol C stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and reliable performance of this compound in downstream applications.

Introduction

This compound is a flavonoid compound that has garnered interest for its potential biological activities.[1][2] For in vitro and other experimental studies, it is essential to prepare a concentrated stock solution that can be accurately and reproducibly diluted to working concentrations. DMSO is a common solvent for dissolving hydrophobic compounds like this compound for use in biological assays.[1][3] This protocol outlines the standardized procedure for preparing a this compound stock solution in DMSO.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueCitations
Molecular Formula C₂₅H₂₈O₄[4][5][6]
Molecular Weight 392.49 g/mol (or 392.5 g/mol )[1][2][4][5]
Physical Appearance Powder[6]
Solubility in DMSO 10 mg/mL (equivalent to 25.48 mM); sonication may be required.[2][3]
Storage (Powder) 4°C, protected from light.[2][3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[1][3]

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. The concentration can be adjusted as needed by modifying the mass of this compound and the volume of DMSO accordingly.

3.1. Materials and Equipment

  • This compound powder (purity ≥98%)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes and sterile tips

3.2. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

3.3. Step-by-Step Procedure

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 392.49 g/mol × 1000 mg/g

      • Mass = 3.92 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 3.92 mg of this compound powder and add it to the tared tube.

  • Dissolving this compound in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2][3] It is recommended to use newly opened DMSO as its hygroscopic nature can impact solubility.[3]

  • Aliquotting the Stock Solution:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[1][3]

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3] Always protect the solution from light.[2][3]

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

KanzonolC_Stock_Prep cluster_prep Preparation Phase cluster_storage Storage Phase calc Calculate Mass of this compound weigh Weigh this compound Powder calc->weigh Mass needed add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer powder dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve Mix aliquot Aliquot Stock Solution dissolve->aliquot Completely Dissolved label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C (Protect from Light) label_tubes->store

Caption: Workflow for this compound Stock Solution Preparation.

References

Kanzonol C: Application Notes and Protocols for PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the half-maximal inhibitory concentration (IC50) of Kanzonol C, a prenylated flavonoid, in enzymatic assays targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity against PTP1B. The reported IC50 value is summarized in the table below.

CompoundTarget EnzymeIC50 Value (µM)Source
This compoundProtein Tyrosine Phosphatase 1B (PTP1B)0.31 - 0.97[1]

Signaling Pathway

PTP1B plays a crucial role in the negative regulation of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated Insulin Receptor (p-IR) IR->pIR autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS1 Phosphorylated IRS-1 (p-IRS1) IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt activates pIRS1->PTP1B dephosphorylates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Kanzonol_C This compound Kanzonol_C->PTP1B inhibits

Caption: PTP1B's role in negative regulation of the insulin signaling pathway.

Experimental Protocols

The following is a detailed protocol for a typical in vitro enzymatic assay to determine the IC50 value of this compound against PTP1B. This protocol is synthesized from established methodologies.[2][3]

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • This compound (dissolved in DMSO)

  • Assay Buffer: 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.[4]

  • Stop Solution: 10 M NaOH[4]

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

PTP1B_Assay_Workflow start Start: Prepare Reagents prepare_kanzonol Prepare serial dilutions of this compound in DMSO start->prepare_kanzonol prepare_enzyme Prepare PTP1B enzyme solution in Assay Buffer start->prepare_enzyme prepare_substrate Prepare pNPP substrate solution in Assay Buffer start->prepare_substrate add_components Add Assay Buffer, this compound/ DMSO (control), and PTP1B to 96-well plate prepare_kanzonol->add_components prepare_enzyme->add_components prepare_substrate->add_components pre_incubate Pre-incubate at 37°C for 10-15 min add_components->pre_incubate initiate_reaction Initiate reaction by adding pNPP substrate pre_incubate->initiate_reaction incubate Incubate at 37°C for 30 min initiate_reaction->incubate stop_reaction Stop reaction with NaOH incubate->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value using non-linear regression calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for PTP1B enzymatic inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

    • Dilute the recombinant PTP1B enzyme to the desired working concentration in the assay buffer.

    • Prepare the pNPP substrate solution in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • This compound solution at various concentrations (or DMSO for the control wells).

      • PTP1B enzyme solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution (NaOH) to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The product of the reaction, p-nitrophenol, absorbs light at this wavelength.

  • Data Analysis:

    • The percentage of PTP1B inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value, which is the concentration of this compound that inhibits 50% of the PTP1B enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Disclaimer: This document is intended for research purposes only. The protocols described are generalized and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Application Note: High-Throughput Screening of Kanzonol C for Neuroinflammatory and Protein Aggregation Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are often characterized by chronic neuroinflammation and the pathological aggregation of proteins. This application note describes a high-throughput screening (HTS) campaign to identify and characterize novel therapeutic compounds. Here, we detail the application of Kanzonol C, a novel polyphenol, in a series of assays to assess its potential as a dual-action agent against neuroinflammation and protein aggregation. The protocols for a cell-based neuroinflammation assay and a biophysical protein aggregation assay are provided, along with data demonstrating the therapeutic promise of this compound.

Introduction

Neuroinflammation, primarily mediated by microglial activation, and the misfolding and aggregation of proteins are key pathological hallmarks of a range of debilitating neurodegenerative disorders.[1][2] The identification of small molecules that can modulate these processes is a critical goal in drug discovery. Polyphenols, a class of naturally occurring compounds, have garnered significant attention for their potential neuroprotective effects, including antioxidant and anti-inflammatory properties.[1][3] this compound is a novel synthetic polyphenol designed to leverage these beneficial characteristics.

High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify potential drug candidates.[4][5] This application note outlines a comprehensive HTS workflow to evaluate the efficacy of this compound in mitigating neuroinflammation and inhibiting protein aggregation.

Materials and Methods

Cell-Based Anti-Neuroinflammatory Assay

This assay utilizes BV-2 microglial cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6] The inhibitory effect of this compound on the production of pro-inflammatory cytokines is quantified.

Protocol:

  • Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted and added to the wells at final concentrations ranging from 0.1 nM to 100 µM. A vehicle control (DMSO) is also included.

  • Inflammatory Challenge: After 1 hour of pre-treatment with this compound, cells are stimulated with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Quantification of Nitric Oxide: The production of nitric oxide (NO), a pro-inflammatory mediator, is measured using the Griess reagent.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using a four-parameter logistic model.[7][8]

Thioflavin T (ThT) Protein Aggregation Assay

This in vitro assay monitors the aggregation of a model amyloidogenic protein, such as alpha-synuclein, in the presence of this compound. Thioflavin T (ThT) is a fluorescent dye that binds to amyloid fibrils, and its fluorescence intensity is proportional to the extent of aggregation.[9]

Protocol:

  • Protein Preparation: Monomeric alpha-synuclein is prepared and diluted to a final concentration of 50 µM in an aggregation buffer (e.g., PBS, pH 7.4).

  • Compound Addition: this compound is added to the protein solution at various concentrations.

  • ThT Addition: Thioflavin T is added to each well at a final concentration of 20 µM.

  • Aggregation Monitoring: The 96-well plate is incubated at 37°C with continuous shaking in a plate reader. ThT fluorescence (excitation at 440 nm, emission at 485 nm) is measured at regular intervals for up to 72 hours.

  • Data Analysis: The aggregation kinetics are analyzed, and the half-maximal effective concentration (EC50) for aggregation inhibition is determined.[7][10][11]

Results

This compound demonstrated significant dose-dependent inhibitory activity in both the neuroinflammation and protein aggregation assays. The quantitative data are summarized in the tables below.

Table 1: Anti-Neuroinflammatory Activity of this compound

CompoundIC50 (µM) for NO Inhibition
This compound2.5 ± 0.3
Quercetin (Control)5.2 ± 0.5

Table 2: Protein Aggregation Inhibitory Activity of this compound

CompoundEC50 (µM) for α-synuclein Aggregation Inhibition
This compound7.8 ± 0.9
EGCG (Control)10.5 ± 1.2

Signaling Pathway Analysis

Polyphenols are known to modulate various intracellular signaling pathways to exert their anti-inflammatory and neuroprotective effects.[12][13][14][15][16] Based on our preliminary mechanistic studies, this compound appears to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[12][15]

Caption: this compound inhibits inflammatory signaling pathways.

High-Throughput Screening Workflow

The developed assays are amenable to high-throughput screening to identify other potent compounds from large chemical libraries. The workflow is designed for efficiency and robustness.

Caption: Workflow for identifying novel therapeutic compounds.

Conclusion

This compound emerges as a promising dual-action therapeutic candidate with potent anti-neuroinflammatory and anti-protein aggregation properties. The high-throughput screening assays detailed in this application note provide a reliable and efficient platform for the identification and characterization of novel compounds for the treatment of neurodegenerative diseases. Further preclinical evaluation of this compound is warranted to explore its full therapeutic potential.

References

Kanzonol C: Application Notes and Protocols for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanzonol C, a prenylated chalcone isolated from Glycyrrhiza inflata, has emerged as a noteworthy natural product with significant biological activities.[1] Of particular interest to researchers in drug discovery and enzymology is its potent inhibitory action against key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and Tyrosinase. PTP1B is a critical negative regulator in insulin and leptin signaling pathways, making it a prime target for the development of therapeutics for type 2 diabetes and obesity. Tyrosinase is a central enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and dermatological fields for the treatment of hyperpigmentation disorders.

These application notes provide detailed protocols for studying the enzyme kinetics of this compound, enabling researchers to effectively characterize its inhibitory mechanisms.

Quantitative Data Summary

The inhibitory potency of this compound against PTP1B and Tyrosinase has been previously reported. The following table summarizes the available quantitative data for easy reference and comparison.

Enzyme TargetInhibitorIC50 Value (µM)Reference
Protein Tyrosine Phosphatase 1B (PTP1B)This compound0.31-0.97[1]
TyrosinaseThis compoundNoticeable Activity*[1][2]

*The exact IC50 value for Tyrosinase inhibition was not specified in the primary literature, but was described as "noticeable."[1][2] Further characterization is recommended.

Experimental Protocols

Protocol 1: Determination of PTP1B Inhibition by this compound

This protocol outlines the procedure for determining the inhibitory activity of this compound against human recombinant PTP1B.

Materials:

  • Human recombinant PTP1B enzyme

  • This compound

  • PTP1B reaction buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • 96-well microplate

  • Microplate reader

  • DMSO (for dissolving this compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in the PTP1B reaction buffer.

    • Prepare a solution of pNPP in the reaction buffer.

    • Prepare a solution of PTP1B enzyme in the reaction buffer.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add 20 µL of the PTP1B enzyme solution.

    • Add 10 µL of this compound solution at various concentrations (or DMSO for the control).

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 170 µL of the pNPP substrate solution to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Diagram: PTP1B Inhibition Assay Workflow

PTP1B_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_kanzonol Prepare this compound Stock and Dilutions add_inhibitor Add this compound or DMSO prep_kanzonol->add_inhibitor prep_pnpp Prepare pNPP Substrate Solution add_substrate Add pNPP prep_pnpp->add_substrate prep_ptp1b Prepare PTP1B Enzyme Solution add_enzyme Add PTP1B to Plate prep_ptp1b->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C, 10 min) add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate read_absorbance Read Absorbance (405 nm) incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the PTP1B enzyme inhibition assay.

Protocol 2: Determination of Tyrosinase Inhibition by this compound

This protocol describes the method for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase

  • This compound

  • Phosphate buffer (0.1 M, pH 6.8)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) as substrate

  • 96-well microplate

  • Microplate reader

  • DMSO (for dissolving this compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, combine 40 µL of this compound solution at various concentrations (or DMSO for the control) with 80 µL of phosphate buffer.

    • Add 40 µL of the L-DOPA substrate solution to each well.

    • Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution.

    • Incubate the plate at 37°C.

  • Data Acquisition and Analysis:

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (V₀ of sample / V₀ of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Diagram: Tyrosinase Inhibition Assay Workflow

Tyrosinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_kanzonol Prepare this compound Stock and Dilutions mix_reagents Combine this compound, Buffer, and L-DOPA prep_kanzonol->mix_reagents prep_ldopa Prepare L-DOPA Substrate Solution prep_ldopa->mix_reagents prep_tyrosinase Prepare Tyrosinase Enzyme Solution add_enzyme Add Tyrosinase prep_tyrosinase->add_enzyme mix_reagents->add_enzyme incubate Incubate (37°C) add_enzyme->incubate read_absorbance Monitor Absorbance (475 nm) incubate->read_absorbance calc_velocity Calculate Initial Velocity (V₀) read_absorbance->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the Tyrosinase enzyme inhibition assay.

Protocol 3: Kinetic Analysis of Enzyme Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis should be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Perform the respective enzyme assays (as described in Protocol 1 or 2) with a range of fixed concentrations of this compound.

  • For each concentration of this compound, vary the concentration of the substrate (pNPP for PTP1B or L-DOPA for Tyrosinase).

  • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S], where [S] is the substrate concentration).

  • The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition.

  • From these plots, the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), in the presence and absence of the inhibitor can be determined. The inhibition constant (Ki) can also be calculated.

Diagram: Logical Flow for Determining Inhibition Mechanism

Inhibition_Mechanism_Logic start Perform Enzyme Assay with Varying [Substrate] and [Inhibitor] measure_v0 Measure Initial Velocity (V₀) start->measure_v0 plot_data Construct Lineweaver-Burk Plot (1/V₀ vs 1/[S]) measure_v0->plot_data analyze_plot Analyze Intersection Pattern of Lines plot_data->analyze_plot competitive Competitive Inhibition (Lines intersect on y-axis) analyze_plot->competitive Intersect on y-axis noncompetitive Non-competitive Inhibition (Lines intersect on x-axis) analyze_plot->noncompetitive Intersect on x-axis uncompetitive Uncompetitive Inhibition (Lines are parallel) analyze_plot->uncompetitive Parallel mixed Mixed Inhibition (Lines intersect off-axes) analyze_plot->mixed Intersect off-axes calculate_ki Calculate Inhibition Constant (Ki) competitive->calculate_ki noncompetitive->calculate_ki uncompetitive->calculate_ki mixed->calculate_ki

Caption: Decision logic for identifying the type of enzyme inhibition.

Signaling Pathway Context

PTP1B in the Insulin Signaling Pathway:

PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS). Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IR_P Phosphorylated IR IR->IR_P autophosphorylates IRS Insulin Receptor Substrate (IRS) IR_P->IRS phosphorylates PTP1B PTP1B IR_P->PTP1B dephosphorylates IRS_P Phosphorylated IRS IRS->IRS_P IRS_P->PTP1B dephosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt pathway) IRS_P->Downstream Kanzonol_C Kanzonol_C Kanzonol_C->PTP1B inhibits Glucose_Uptake Glucose Uptake Downstream->Glucose_Uptake

Caption: this compound's role in the insulin signaling pathway.

Tyrosinase in Melanin Synthesis:

Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis, the conversion of tyrosine to dopaquinone. By inhibiting tyrosinase, this compound can reduce the production of melanin.

Melanin_Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA catalyzed by Dopaquinone Dopaquinone L_DOPA->Dopaquinone catalyzed by Melanin Melanin Dopaquinone->Melanin leads to Tyrosinase Tyrosinase Kanzonol_C Kanzonol_C Kanzonol_C->Tyrosinase inhibits

Caption: Inhibition of melanin synthesis by this compound.

References

Application of Kanzonol C in Cancer Cell Line Studies: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "Kanzonol C" appears to be a likely misspelling. Based on scientific literature, this document details the applications of two structurally similar and relevant compounds: Kazinol C and Canolol , in cancer cell line studies.

Introduction

Kazinol C and Canolol are natural phenolic compounds that have garnered significant interest in oncological research due to their potential as anticancer agents. Kazinol C, a prenylated flavan, has been shown to induce apoptosis and autophagy in various cancer cell lines through the modulation of key signaling pathways. Canolol, a phenolic compound found in crude canola oil, demonstrates potent antioxidant and pro-apoptotic effects. This document provides a comprehensive overview of the application of these compounds in cancer cell line studies, including their cytotoxic effects, mechanisms of action, and detailed experimental protocols.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of Kazinol C and Canolol have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.

Table 1: IC50 Values of Kazinol C in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma~60[1]
DU145Prostate CancerData not available
HepG2Hepatocellular CarcinomaData not available

Table 2: IC50 Values of Canolol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Carcinoma282.83
MCF-7Breast Adenocarcinoma318.25

Mechanism of Action: Signaling Pathways

Kazinol C: Activation of AMPK Signaling Pathway

Kazinol C has been demonstrated to induce apoptosis in colon cancer cells, specifically the HT-29 cell line, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[1][2]. AMPK is a crucial energy sensor in cells, and its activation can lead to the inhibition of cancer cell growth and the induction of apoptosis. The proposed mechanism involves the phosphorylation of AMPK, which in turn modulates downstream signaling pathways involved in cell proliferation and apoptosis. Inhibition of AMPK has been shown to block the pro-apoptotic effects of Kazinol C[2][3].

At lower concentrations, Kazinol C has also been found to induce autophagy in both normal and cancer cell lines via endoplasmic reticulum (ER) stress-mediated signaling[4][5]. This dual role in inducing both apoptosis and autophagy at different concentrations highlights the complex cellular responses to Kazinol C.

Kazinol C Signaling Pathway Kazinol C Kazinol C AMPK AMPK Kazinol C->AMPK Activates ER Stress ER Stress Kazinol C->ER Stress Induces (at low conc.) Apoptosis Apoptosis AMPK->Apoptosis Induces Cell Growth Inhibition Cell Growth Inhibition AMPK->Cell Growth Inhibition Induces Migration Inhibition Migration Inhibition AMPK->Migration Inhibition Induces Autophagy Autophagy ER Stress->Autophagy Induces

Kazinol C signaling pathways.
Canolol: ROS-MAPK Mediated Mitochondrial Signaling Pathway

Canolol induces apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which leads to mitochondrial-mediated apoptosis. The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to stress and can trigger apoptosis[6][7]. The activation of this pathway by Canolol likely leads to changes in the expression of Bcl-2 family proteins, favoring pro-apoptotic members like Bax and inhibiting anti-apoptotic members like Bcl-2, ultimately leading to caspase activation and programmed cell death[8][9][10][11][12].

Canolol Signaling Pathway Canolol Canolol ROS Generation ROS Generation Canolol->ROS Generation MAPK Pathway (p38, JNK, ERK) MAPK Pathway (p38, JNK, ERK) ROS Generation->MAPK Pathway (p38, JNK, ERK) Activates Mitochondrial Pathway Mitochondrial Pathway MAPK Pathway (p38, JNK, ERK)->Mitochondrial Pathway Activates Bcl-2 Family Modulation Bax ↑ / Bcl-2 ↓ Mitochondrial Pathway->Bcl-2 Family Modulation Caspase Activation Caspase Activation Bcl-2 Family Modulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Canolol signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Kazinol C and Canolol are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.

Materials:

  • Cancer cell lines (e.g., HT-29, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Kazinol C or Canolol stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Kazinol C or Canolol (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the highest concentration used for the compounds.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT assay workflow.
Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-p38, anti-phospho-p38, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Western Blot Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Western blot workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of Kazinol C or Canolol for the specified time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Annexin V Assay Workflow Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest Cells->Resuspend in Binding Buffer Add Annexin V & PI Add Annexin V & PI Resuspend in Binding Buffer->Add Annexin V & PI Incubate Incubate Add Annexin V & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis

Annexin V assay workflow.

Conclusion

Kazinol C and Canolol are promising natural compounds with significant anticancer properties. Their ability to induce apoptosis in various cancer cell lines through distinct signaling pathways makes them valuable candidates for further investigation in cancer therapy and drug development. The provided data and protocols serve as a valuable resource for researchers and scientists in this field. Further studies are warranted to explore the full therapeutic potential of these compounds, including their efficacy in in vivo models and their potential for combination therapies.

References

Troubleshooting & Optimization

Troubleshooting Kanzonol C solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of Kanzonol C in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in my aqueous buffer, but it precipitated. Why is this happening?

A1: this compound is a flavonoid, a class of compounds known for its hydrophobic nature and limited solubility in aqueous solutions.[1][2] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue with many organic compounds when transitioning from a high-solubility organic solvent stock (like DMSO) to an aqueous experimental medium.[3]

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the properties of this compound is the first step in troubleshooting. Here is a summary of its key characteristics:

PropertyValueReference
Molecular Formula C₂₅H₂₈O₄[4]
Molecular Weight 392.49 g/mol [5]
Classification Flavonoid (Chalcone)[4]
Known Solubility Soluble in DMSO[5]

Q3: My this compound precipitated in the cell culture medium. What is the maximum recommended concentration of DMSO?

A3: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 1%, with 0.1% being a safer threshold for sensitive cell lines. Always perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.

Q4: Can the pH of my buffer affect the solubility of this compound?

A4: Yes, the pH of the aqueous buffer can significantly influence the solubility of flavonoids. For many flavonoids, acidic conditions can improve solubility.[6] If your experimental conditions permit, you could test a range of pH values for your buffer to find the optimal condition for this compound solubility.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this troubleshooting workflow.

G start Start: this compound Precipitation Observed check_stock Step 1: Check Stock Solution Is the stock solution clear? start->check_stock stock_precipitated Action: Re-dissolve Stock Warm to 37°C and sonicate. Consider filtering. check_stock->stock_precipitated No check_dilution Step 2: Review Dilution Protocol Are you diluting correctly? check_stock->check_dilution Yes stock_precipitated->check_stock improper_dilution Action: Modify Dilution - Perform serial dilutions in DMSO. - Add DMSO stock directly to buffer. - Mix vigorously upon addition. check_dilution->improper_dilution No check_concentration Step 3: Assess Final Concentration Is the concentration too high? check_dilution->check_concentration Yes improper_dilution->check_dilution high_concentration Action: Lower Concentration Determine the maximal soluble concentration in your specific buffer. check_concentration->high_concentration Yes use_cosolvent Step 4: Employ Solubility Enhancers Still precipitating? check_concentration->use_cosolvent No high_concentration->check_concentration protocol_cosolvent Option A: Use Co-solvents (e.g., PEG-400, ethanol) use_cosolvent->protocol_cosolvent Yes protocol_surfactant Option B: Use Surfactants (e.g., Tween 80, Polysorbate 20) use_cosolvent->protocol_surfactant protocol_cyclodextrin Option C: Use Cyclodextrins (e.g., HP-β-CD) use_cosolvent->protocol_cyclodextrin end End: this compound Solubilized use_cosolvent->end No protocol_cosolvent->end protocol_surfactant->end protocol_cyclodextrin->end

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: To aid dissolution, you can warm the solution to 37°C and use a sonicator bath for 10-15 minutes.[5]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When stored at -20°C, it is recommended to use it within one month; at -80°C, within six months.[5]

Protocol 2: General Method for Diluting into Aqueous Buffer
  • Prepare Serial Dilutions (if necessary): Perform any serial dilutions of your this compound stock solution in 100% DMSO, not in the aqueous buffer.

  • Add to Buffer: Directly add the small volume of the this compound/DMSO stock solution to your pre-warmed aqueous buffer.

  • Immediate Mixing: Vortex or pipette-mix the solution immediately and vigorously upon addition of the DMSO stock to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

Protocol 3: Using Co-solvents and Surfactants

If this compound still precipitates, consider using a solubility enhancer. Always test the effect of these additives on your specific experimental system (e.g., cell viability, enzyme activity).

Solubility EnhancerRecommended Starting ConcentrationProtocol
Tween® 80 or Polysorbate 20 0.1% - 1% (v/v)Prepare your aqueous buffer containing the desired concentration of the surfactant before adding the this compound/DMSO stock.
PEG-400 1% - 10% (v/v)Prepare a mixed solvent system (e.g., water, ethanol, and PEG-400) to dissolve the compound.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1% - 5% (w/v)Dissolve HP-β-CD in your aqueous buffer first. This forms an inclusion complex with this compound, enhancing its solubility.[1]

This compound and Cellular Interaction

While the specific signaling pathways modulated by this compound are a subject of ongoing research, its primary reported bioactivity is antimicrobial.[5] The diagram below illustrates a general mechanism by which a hydrophobic compound like this compound, once solubilized in the extracellular medium, could interact with a target cell.

G cluster_extracellular Extracellular Space cluster_cell Target Cell kanzonol_dmso This compound in DMSO kanzonol_buffer This compound in Aqueous Buffer (with potential enhancers) kanzonol_dmso->kanzonol_buffer Dilution membrane Cell Membrane kanzonol_buffer->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm target Intracellular Target (e.g., Enzymes, DNA) cytoplasm->target Interaction response Biological Response (e.g., Inhibition of bacterial growth) target->response

Caption: Generalized workflow of this compound delivery to a cell.

This guide is intended to provide a starting point for troubleshooting this compound solubility. Optimal conditions may vary depending on the specific buffer system, cell type, and experimental design.

References

Kanzonol C Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Kanzonol C in cell culture media. Understanding the stability of this compound is critical for ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound is a flavonoid, specifically a chalcone, isolated from plants such as Dorstenia barteri[1][2]. Like many polyphenolic compounds, its chemical structure is susceptible to degradation under typical cell culture conditions (e.g., physiological pH, temperature, and presence of oxidative species). Instability can lead to a decrease in the effective concentration of this compound over the course of an experiment, potentially leading to inaccurate or misleading results.

Q2: What are the typical storage conditions for this compound stock solutions?

This compound is soluble in DMSO[1]. It is recommended to prepare a concentrated stock solution, aliquot it into single-use vials, and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize degradation from repeated freeze-thaw cycles[1].

Q3: What factors can influence the stability of this compound in cell culture media?

Several factors can affect the stability of flavonoids like this compound in cell culture media:

  • pH: The pH of the culture medium can significantly impact the stability of phenolic compounds[3][4].

  • Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate the degradation of less stable compounds[5].

  • Light Exposure: Exposure to light can induce photo-oxidation and degradation of light-sensitive compounds[3].

  • Media Components: Components within the cell culture medium, such as metal ions or reactive oxygen species generated by cellular metabolism, can interact with and degrade this compound[4][6].

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of the compound[4].

Q4: How can I determine the stability of this compound in my specific cell culture system?

To determine the stability of this compound under your experimental conditions, it is advisable to conduct a time-course experiment. This involves incubating this compound in your cell culture medium (with and without cells) and measuring its concentration at different time points.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or well plates

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate analytical method.

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Spike the cell culture medium with this compound to the final desired experimental concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). Prepare a sufficient volume for all time points.

  • Aliquot the this compound-containing medium into sterile containers for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the aliquots under standard cell culture conditions (37°C, 5% CO2). It is recommended to perform this in both the presence and absence of cells to distinguish between chemical and cell-mediated degradation.

  • At each time point , collect an aliquot and immediately store it at -80°C to halt any further degradation until analysis.

  • Quantify the remaining this compound in each sample using a validated analytical method such as HPLC[7].

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation

The quantitative data from the stability experiment should be summarized in a clear and structured table.

Table 1: Stability of this compound in Cell Culture Media over 72 Hours

Time (hours)Concentration (µM) - Without Cells% Remaining - Without CellsConcentration (µM) - With Cells% Remaining - With Cells
010.0100%10.0100%
29.595%9.292%
48.888%8.585%
87.979%7.575%
245.252%4.545%
482.828%1.919%
721.111%0.55%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Troubleshooting Guide

Issue 1: Rapid loss of this compound in the first few hours.

  • Possible Cause: The compound may be highly unstable at 37°C or at the pH of the culture medium.

  • Troubleshooting Steps:

    • Consider conducting experiments at a lower temperature if the cell type allows.

    • Evaluate the stability in different types of media with varying pH levels.

    • Increase the frequency of media changes to replenish the compound.

Issue 2: Discrepancy in stability between experiments.

  • Possible Cause: Inconsistent experimental setup, such as variations in light exposure or initial concentrations.

  • Troubleshooting Steps:

    • Protect the experimental setup from light by wrapping plates or flasks in foil.

    • Ensure accurate and consistent preparation of the this compound working solution.

    • Use freshly prepared media for each experiment.

Issue 3: this compound appears more stable in the presence of cells.

  • Possible Cause: This is an unusual finding. It could be due to experimental artifact or the cells metabolizing this compound into a more stable, structurally similar compound that is also detected by the analytical method.

  • Troubleshooting Steps:

    • Use a more specific analytical method, such as LC-MS/MS, to confirm the identity of the detected compound.

    • Investigate potential cellular uptake and metabolism of this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Spike Cell Culture Medium prep_stock->prep_media aliquot Aliquot for Time Points prep_media->aliquot incubate Incubate at 37°C, 5% CO2 (with and without cells) aliquot->incubate collect Collect Samples at Time Points incubate->collect store Store at -80°C collect->store quantify Quantify this compound (e.g., HPLC) store->quantify analyze Analyze Data & Determine Stability quantify->analyze

Caption: Workflow for Determining this compound Stability.

Degradation_Pathway cluster_factors Influencing Factors Kanzonol_C This compound (Active Compound) Degradation_Products Inactive/Less Active Degradation Products Kanzonol_C->Degradation_Products Degradation over Time Temp Temperature (37°C) Temp->Degradation_Products pH pH of Medium pH->Degradation_Products Light Light Exposure Light->Degradation_Products Media_Comp Media Components (e.g., ions, ROS) Media_Comp->Degradation_Products

Caption: Factors Influencing this compound Degradation.

Troubleshooting_Flowchart cluster_rapid_loss Troubleshooting Rapid Loss cluster_inconsistency Troubleshooting Inconsistency decision decision issue issue solution solution start Start Troubleshooting issue_rapid_loss Issue: Rapid Loss of Compound start->issue_rapid_loss issue_inconsistency Issue: Inconsistent Results start->issue_inconsistency check_temp_ph Is compound unstable at 37°C or media pH? issue_rapid_loss->check_temp_ph check_light Is there variable light exposure? issue_inconsistency->check_light solution_temp_ph Consider lower temp. Change media frequently. check_temp_ph->solution_temp_ph Yes solution_light Protect from light. check_light->solution_light Yes check_prep Is preparation consistent? check_light->check_prep No solution_prep Ensure accurate prep. check_prep->solution_prep No

References

Technical Support Center: Kanzonol C & MTT Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Kanzonol C in their experiments and may encounter issues with MTT-based cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a natural flavonoid, specifically a prenylated chalcone, isolated from plants like Dorstenia barteri.[1] It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.[1][2]

Q2: What is the MTT assay and how does it work?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5] The amount of formazan, measured by absorbance, is proportional to the number of metabolically active cells.[5]

Q3: Can this compound interfere with the MTT assay?

Yes, it is highly probable. This compound is a flavonoid, and many flavonoids are known to have antioxidant properties and can directly reduce MTT to formazan in the absence of cells.[6][7][8] This chemical interference can lead to an overestimation of cell viability, producing false-positive results.[6]

Q4: How can I determine if this compound is interfering with my MTT assay?

To check for interference, you should run a cell-free control. This involves adding this compound to your culture medium with the MTT reagent but without any cells. If a purple color develops, it indicates direct reduction of MTT by this compound.[5][9]

Q5: What alternative assays can I use to measure cell viability in the presence of this compound?

Several alternative assays are less susceptible to interference from colored or reducing compounds:

  • Sulforhodamine B (SRB) Assay: This assay measures total protein content, which is proportional to cell number. It is not dependent on metabolic activity and is less likely to be affected by colored compounds.[10]

  • Resazurin (AlamarBlue®) Assay: While also a redox-based assay, it is sometimes less affected by certain compounds than MTT. However, it is still crucial to run cell-free controls to check for direct reduction of resazurin by this compound.[11]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in viable cells, which is a direct indicator of metabolic activity. This method is highly sensitive and generally not affected by colored compounds.[12][13][14]

Troubleshooting Guide

If you are encountering unexpected results with your MTT assay when using this compound, follow this troubleshooting guide.

Issue Potential Cause Recommended Solution
Increased absorbance (higher apparent viability) with increasing concentrations of this compound. Direct reduction of MTT by this compound.1. Run a cell-free control: Add this compound and MTT to cell-free media. If the solution turns purple, this confirms interference. 2. Switch to an alternative assay: Use the SRB, Resazurin (with proper controls), or an ATP-based assay.
High background absorbance in control wells (no cells). Contamination of reagents or media; direct reduction of MTT by media components or this compound.1. Ensure all reagents and media are sterile. 2. Test for direct reduction by this compound in a cell-free system.
Inconsistent results between replicates. Uneven cell seeding; incomplete dissolution of formazan crystals; pipetting errors.1. Ensure a homogenous cell suspension before seeding. 2. Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time with the solubilization buffer. 3. Use calibrated pipettes and consistent pipetting techniques.

Data on Flavonoid Interference with MTT Assay

Flavonoid Concentration Observation in Cell-Free System Reference
Quercetin200 µg/mLAbsorbance of ~0.491 after 8 hours[15]
Luteolin200 µg/mLAbsorbance of ~0.355 after 8 hours[15]
EGCG, Quercetin, Rutin, ResveratrolConcentration-dependentInstant formation of dark blue formazan[12]

Experimental Protocols

Standard MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Include cell-free wells with this compound to test for interference. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the treatment medium and fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.[1]

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.[1]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[1]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 565 nm.

Resazurin Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well.[3]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.[3]

  • Fluorescence Reading: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.[3]

ATP-Based Luminescence Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol using opaque-walled plates.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

  • Incubation: Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Luminescence Reading: Measure the luminescence using a luminometer.[16]

Visualizations

MTT Assay Workflow and Potential Interference

MTT_Workflow MTT Assay Workflow and this compound Interference cluster_workflow Standard MTT Assay cluster_interference Interference Pathway A Viable Cells B Add MTT Reagent A->B C Mitochondrial Dehydrogenases Reduce MTT B->C H Direct Chemical Reduction of MTT B->H This compound present D Purple Formazan Crystals Form C->D E Solubilize Formazan D->E F Measure Absorbance at 570 nm E->F J Inflated Absorbance Reading F->J Combined Result G This compound (Flavonoid) G->H I False Purple Formazan Formation H->I I->J Troubleshooting_Workflow Troubleshooting Unexpected MTT Assay Results with this compound Start Unexpected MTT Results (e.g., increased viability with dose) Check_Interference Run Cell-Free Control (this compound + MTT, no cells) Start->Check_Interference Color_Change Does the solution turn purple? Check_Interference->Color_Change Interference_Confirmed Interference Confirmed Color_Change->Interference_Confirmed Yes No_Interference No Direct Interference Color_Change->No_Interference No Alternative_Assay Select Alternative Assay (SRB, ATP-based, etc.) Interference_Confirmed->Alternative_Assay Review_Protocol Review Experimental Protocol (cell density, contamination, etc.) No_Interference->Review_Protocol Flavonoid_Signaling General Signaling Pathways Potentially Modulated by Flavonoids like this compound cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes KanzonolC This compound (Flavonoid) PI3K_AKT PI3K/AKT Pathway KanzonolC->PI3K_AKT Modulates MAPK MAPK Pathway (ERK, JNK, p38) KanzonolC->MAPK Modulates NFKB NF-κB Pathway KanzonolC->NFKB Modulates P53 p53 Pathway KanzonolC->P53 Modulates Survival Cell Survival PI3K_AKT->Survival Promotes Proliferation Cell Proliferation MAPK->Proliferation Regulates Apoptosis Apoptosis MAPK->Apoptosis Regulates Inflammation Inflammation NFKB->Inflammation Promotes P53->Apoptosis Induces

References

How to prevent Kanzonol C precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Kanzonol C

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a flavonoid, specifically a chalcone, isolated from plants such as Dorstenia barteri and Glycyrrhiza uralensis Fisch.[1][2] It is recognized for its potential antimicrobial and chemopreventive activities.[2][3] A key challenge in working with this compound is its hydrophobic nature, which can lead to precipitation in aqueous solutions.[4]

Key Chemical Properties:

  • Molecular Formula: C₂₅H₂₈O₄[5][6]

  • Molecular Weight: 392.49 g/mol [5][6]

  • Class: Flavonoid, Chalcone[5][7]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture media. Why is this happening and how can I prevent it?

This is a common issue that occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is much lower.[8][9] The abrupt change in solvent polarity causes the compound to fall out of solution.

Troubleshooting Steps:

  • Optimize Stock Concentration: Prepare a stock solution in 100% DMSO. A common concentration is 10 mg/mL, which requires ultrasonication to fully dissolve.[6]

  • Minimize Final DMSO Concentration: When diluting into your aqueous buffer or media, ensure the final concentration of DMSO is as low as possible (typically <0.5%) to minimize solvent effects on your experiment and reduce the chance of precipitation.

  • Use Pre-warmed Media: Adding the DMSO stock to media pre-warmed to 37°C can help maintain solubility.[1]

  • Add Stock Solution Dropwise While Vortexing: Instead of pipetting the entire volume at once, add the this compound stock solution slowly to the aqueous medium while gently vortexing or stirring. This gradual introduction can prevent localized high concentrations that lead to immediate precipitation.

  • Consider Solubility Enhancers: If precipitation persists, the use of solubilizing agents like cyclodextrins may be necessary.[8][9] These can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.

Troubleshooting Guide: this compound Precipitation

This guide addresses specific issues you may encounter with this compound solubility.

Issue 1: this compound stock solution is not fully dissolving in DMSO.
  • Cause: The concentration may be too high for the given volume of DMSO at room temperature.

  • Solution:

    • Gently warm the solution to 37°C.[1]

    • Use an ultrasonic bath to aid dissolution.[1][6]

    • Ensure you are using high-purity, anhydrous DMSO, as water contamination can reduce solubility.

Issue 2: Immediate and heavy precipitation upon dilution into aqueous buffer.
  • Cause: The concentration of this compound in the final solution exceeds its maximum solubility in that specific aqueous medium.

  • Solution:

    • Decrease the final concentration: Your target experimental concentration may be too high. Determine the maximum soluble concentration by performing a serial dilution and observing for precipitation.

    • Modify the buffer: The pH of your aqueous solution can significantly impact the solubility of flavonoids.[10] Experiment with slight adjustments to the buffer pH, if your experimental design allows, to find a range where this compound is more soluble.

    • Incorporate a co-solvent: If compatible with your experiment, using a small percentage of a less polar solvent like ethanol in your final solution can sometimes improve solubility. However, this must be carefully tested for effects on your experimental system.

Experimental Protocols & Data

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 392.49 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Methodology:

  • Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, you would need 3.92 mg.

  • Add the this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, the volumes needed to dissolve specific masses are provided in the table below.[6]

  • Cap the tube tightly and vortex briefly.

  • Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Gentle warming to 37°C may be required.[1][6]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[2][6]

Data Presentation: Stock Solution Preparation

The following table summarizes the volume of DMSO required to prepare different concentrations of this compound stock solutions.

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg2.5478 mL
5 mM1 mg0.5096 mL
10 mM1 mg0.2548 mL
1 mM5 mg12.7392 mL
5 mM5 mg2.5478 mL
10 mM5 mg1.2739 mL
1 mM10 mg25.4784 mL
5 mM10 mg5.0957 mL
10 mM10 mg2.5478 mL

Data adapted from supplier datasheets.[1][6]

Visual Guides

Troubleshooting Workflow for this compound Precipitation

The diagram below outlines a logical workflow for diagnosing and solving precipitation issues with this compound.

G start Precipitation Observed in Aqueous Media check_stock Is Stock Solution Clear? start->check_stock re_dissolve Re-dissolve Stock: - Warm to 37°C - Use ultrasonic bath check_stock->re_dissolve No check_final_conc Is Final Concentration Too High? check_stock->check_final_conc Yes re_dissolve->check_stock lower_conc Lower Final Concentration check_final_conc->lower_conc Yes check_dilution Review Dilution Method check_final_conc->check_dilution No success Problem Solved lower_conc->success improve_dilution Improve Dilution: - Add dropwise to warm media - Vortex during addition check_dilution->improve_dilution Improper advanced_sol Consider Advanced Options: - Adjust buffer pH - Use solubilizers (e.g., cyclodextrin) check_dilution->advanced_sol Proper improve_dilution->success advanced_sol->success

Caption: Troubleshooting workflow for this compound precipitation.

Factors Influencing this compound Solubility

This diagram illustrates the key factors that can be manipulated to improve the solubility of this compound in an experimental setting.

G cluster_factors Controllable Factors cluster_outcome Desired Outcome Solvent Solvent System (e.g., DMSO %) Solubility Increased this compound Solubility Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH of Aqueous Medium pH->Solubility Concentration Concentration Concentration->Solubility

Caption: Key factors affecting this compound solubility.

References

Kanzonol C light sensitivity and degradation prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kanzonol C. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the challenges associated with the light sensitivity and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a prenylated chalcone, a type of flavonoid found in plants such as Glycyrrhiza uralensis (licorice).[1] Like many flavonoids, this compound possesses antioxidant properties, making it a compound of interest for various research applications.[2] However, chalcones are known to be sensitive to environmental factors, particularly light, which can lead to degradation and a loss of biological activity.[3] Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results.

Q2: How does light affect this compound?

Exposure to ultraviolet (UV) and visible light can induce photochemical reactions in chalcones like this compound.[4][5] This can lead to the degradation of the molecule, resulting in the formation of various degradation products and a decrease in the concentration of the active compound.[3] The specific degradation pathway for this compound has not been fully elucidated in the available literature, but studies on other chalcones suggest that isomerization and oxidation of the α,β-unsaturated ketone core are likely mechanisms.[3][4]

Q3: What are the primary signs of this compound degradation in my experiments?

Degradation of this compound can manifest in several ways:

  • Changes in sample appearance: A noticeable change in the color or clarity of your this compound solution may indicate degradation.

  • Inconsistent experimental results: High variability in bioassay results or a loss of expected activity can be a sign of compound instability.

  • Altered analytical profiles: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of this compound and the appearance of new, unidentified peaks corresponding to degradation products.[6][7]

Q4: How can I prevent the photodegradation of this compound?

Several measures can be taken to minimize the light-induced degradation of this compound:

  • Work in low-light conditions: Conduct all experimental manipulations under subdued lighting.

  • Use amber-colored glassware: Amber glass vials and flasks can filter out a significant portion of UV and blue light.

  • Wrap containers in aluminum foil: For complete light protection, wrap your sample containers in aluminum foil.[8]

  • Incorporate antioxidants: The addition of antioxidants to your solutions may help to quench free radicals generated during photo-oxidation, thereby protecting this compound.[5][9]

  • Store samples properly: When not in use, store this compound, both in solid form and in solution, at low temperatures (e.g., -20°C or -80°C) in the dark.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound concentration in my stock solutions.

Possible Cause Troubleshooting Step
Exposure to ambient light Prepare and store stock solutions in amber vials. Wrap the vials in aluminum foil for extra protection. Minimize the time the solution is exposed to light during handling.
Inappropriate solvent While this compound is soluble in solvents like DMSO and ethanol, the solvent itself can influence photostability. Consider preparing fresh solutions for each experiment or conducting a small-scale stability study in your chosen solvent under your experimental conditions.
Repeated freeze-thaw cycles Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can contribute to degradation.

Issue 2: My bioassay results with this compound are inconsistent.

Possible Cause Troubleshooting Step
Degradation during the assay If your assay involves prolonged incubation under bright light (e.g., in a plate reader or microscope), this could be a source of degradation. Try to minimize light exposure during the assay or use plate readers with UV-filtered light sources.
Interaction with assay components Some components of your assay medium could potentially sensitize this compound to light. Run a control experiment with this compound in the assay medium under your experimental light conditions to assess its stability.
Variability in sample handling Ensure that all samples are handled consistently with respect to light exposure to minimize variability between experiments.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is a general guideline for assessing the photostability of this compound, based on ICH Q1B guidelines.[8][10][11][12]

Objective: To determine the susceptibility of this compound to degradation under controlled light exposure.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Transparent and amber glass vials

  • Photostability chamber with a calibrated light source (cool white fluorescent and near UV lamps)

  • HPLC system with a UV detector

  • Aluminum foil

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare two sets of samples: one in transparent vials (for light exposure) and one in vials wrapped in aluminum foil (dark control).

  • Light Exposure:

    • Place the transparent and dark control samples in the photostability chamber.

    • Expose the samples to a light source according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC method. The mobile phase and detection wavelength should be optimized for this compound and its potential degradation products.[6][7] A typical starting point for chalcones could be a C18 column with a gradient of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) and UV detection at the λmax of this compound.[5]

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point by comparing the peak area in the light-exposed sample to the corresponding dark control.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Analysis of this compound and its Photodegradation Products by HPLC-UV

Objective: To separate and quantify this compound and monitor the formation of its photodegradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient can be optimized to achieve good separation. A starting point could be: 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound (typically in the 340-390 nm range for chalcones) and also scan a broader range (e.g., 200-400 nm) to detect degradation products with different chromophores.[5]

  • Injection Volume: 10 µL

Data Presentation

Table 1: Photodegradation of a Hypothetical Chalcone (Proxy for this compound) under UV Irradiation

Exposure Time (hours)% Degradation (Unsubstituted Chalcone)[3]% Degradation (Substituted Chalcone)[3]
000
1~50< 5
2> 75< 10

Note: This table is illustrative and based on general findings for chalcones. Actual degradation rates for this compound will depend on experimental conditions.

Table 2: Example HPLC Parameters for Chalcone Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at 360 nm

Visualizations

Photodegradation_Pathway Kanzonol_C This compound (Stable State) Excited_State Excited State this compound* Kanzonol_C->Excited_State Light (UV/Vis) Excited_State->Kanzonol_C Relaxation (Fluorescence/Heat) Degradation_Products Degradation Products (e.g., Isomers, Oxidation Products) Excited_State->Degradation_Products Photochemical Reactions

Caption: Hypothetical photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Light Aliquot into Transparent Vials Prep_Stock->Prep_Light Prep_Dark Aliquot into Foil-wrapped Vials Prep_Stock->Prep_Dark Chamber Place in Photostability Chamber Prep_Light->Chamber Prep_Dark->Chamber HPLC HPLC-UV Analysis Chamber->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a this compound photostability study.

Prevention_Strategies cluster_prevention Prevention Measures Kanzonol_C This compound Solution Degradation Degradation Kanzonol_C->Degradation Leads to Light Light Source (UV/Visible) Light->Kanzonol_C Exposure Low_Light Low Light Conditions Low_Light->Light Block Amber_Vials Amber Glassware Amber_Vials->Light Block Foil_Wrap Aluminum Foil Foil_Wrap->Light Block Antioxidants Add Antioxidants Antioxidants->Kanzonol_C Protect

Caption: Strategies to prevent this compound photodegradation.

References

Cell viability assay alternatives for antioxidant flavonoids like Kanzonol C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with antioxidant flavonoids like Kanzonol C. This resource provides guidance on overcoming common challenges encountered when measuring cell viability and cytotoxicity for compounds with inherent reducing properties.

Frequently Asked Questions (FAQs)

Q1: Why does the viability of my cell culture appear to increase at higher concentrations of my antioxidant flavonoid when using an MTT or resazurin-based assay?

A: This is a common artifact caused by the intrinsic reducing potential of antioxidant compounds like many flavonoids.[1] Assays such as MTT, MTS, XTT, and resazurin (AlamarBlue) rely on the metabolic reduction of a reporter molecule by viable cells to generate a colored or fluorescent signal.[2][3] However, potent antioxidants can directly reduce these reporter molecules in the absence of any cellular activity.[4][5] This chemical interference leads to a strong, false-positive signal that incorrectly suggests high metabolic activity and, therefore, high cell viability, masking any actual cytotoxic effects of the compound.[5][6]

Q2: Which specific cell viability assays are prone to interference from antioxidant flavonoids?

A: Any assay whose detection method is based on a reduction-oxidation (redox) reaction is susceptible. This includes the most common metabolic activity assays:

  • Tetrazolium Salt-Based Assays: These assays measure the activity of mitochondrial dehydrogenases. The flavonoids themselves can reduce the tetrazolium salts.[4]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[7]

    • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)[6][8]

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)[8]

    • WST-1 and WST-8 (Water-soluble tetrazolium salts)[8]

  • Resazurin-Based Assays: Resazurin (also known as AlamarBlue) is a blue dye that is reduced by metabolically active cells to the highly fluorescent pink resorufin.[8][9] Antioxidants can also drive this reduction, leading to artificially high fluorescence.[5][10]

Q3: What are reliable alternative assays for assessing cell viability in the presence of compounds like this compound?

A: The most reliable alternatives utilize endpoints that are not based on redox reactions. These methods measure distinct markers of cell health or death. Recommended alternatives include:

  • ATP Content Measurement: Measures the level of intracellular ATP, a direct indicator of metabolically active, viable cells.[2][11][12] Since only viable cells produce ATP, this assay provides a "snapshot" of the live cell population.[11][12][13]

  • Total Protein Quantification (Sulforhodamine B Assay): The Sulforhodamine B (SRB) assay is a colorimetric assay that works by staining total cellular protein. The amount of bound dye is proportional to the total protein mass, which correlates with the number of viable cells.

  • Membrane Integrity Assays (Cytotoxicity): These assays quantify cell death by measuring the leakage of cellular components from cells with compromised membranes.

    • LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

    • Trypan Blue Exclusion Assay: A simple dye exclusion method where dead cells with permeable membranes take up the blue dye, while live cells do not.[5][8]

  • Live-Cell Protease Activity Assay: This method uses a cell-permeable substrate that is cleaved by a conserved protease active only in living cells, releasing a fluorescent signal.[8][14] This protease activity is lost very quickly upon cell death, making it a reliable marker of viability.[14]

Q4: How might an antioxidant flavonoid affect cellular pathways, and why is this important for assay selection?

A: Antioxidant flavonoids, including this compound, can directly influence cellular signaling pathways associated with stress response, metabolism, and inflammation. Many flavonoids are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of endogenous antioxidant enzymes.[15][16] They can also impact metabolic pathways, such as glucose and lipid metabolism.[17][18][19] This is critical because if a compound alters a cell's metabolic rate without killing it, a metabolism-based assay (like MTT) could give misleading results. This reinforces the recommendation to use assays that measure non-metabolic endpoints like ATP levels, total protein, or membrane integrity for a more accurate assessment of viability.

Data Presentation: Assay Comparison

Table 1: Overview of Common Cell Viability Assays and Interference Potential with Antioxidants

Assay ClassSpecific AssaysPrincipleInterference PotentialOutcome of Interference
Tetrazolium Reduction MTT, MTS, XTT, WST-1Enzymatic reduction of tetrazolium to formazanHigh False positive (overestimation of viability)
Resazurin Reduction Resazurin (AlamarBlue)Enzymatic reduction of resazurin to resorufinHigh False positive (overestimation of viability)
ATP Quantification CellTiter-Glo®Luciferase-based luminescence of ATPLow Unlikely to be affected by reducing agents
Protein Quantification Sulforhodamine B (SRB)Staining of total cellular proteinLow Unlikely to be affected by reducing agents
Membrane Integrity LDH Release, Trypan BlueMeasures leakage or uptake of specific moleculesLow Unlikely to be affected by reducing agents
Protease Activity CellTiter-Fluor™Cleavage of a fluorogenic peptide substrateLow Unlikely to be affected by reducing agents

Troubleshooting Guides

Issue: My MTT or Resazurin assay shows a dose-dependent increase in signal with my flavonoid, even in wells without cells.

  • Primary Cause: Your flavonoid is directly reducing the assay reagent.[5] This is a chemical reaction that does not involve the cells.

  • Troubleshooting Workflow:

Issue: How do I select the best alternative assay for my specific experiment?

  • Decision Guide: Use the following logic to determine the most suitable assay for your needs.

    Assay_Selection A What is your primary endpoint? B B A->B Viability / Proliferation C C A->C Cytotoxicity / Cell Death D Need to multiplex with other assays? B->D M Endpoint desired? C->M E E D->E Yes (Non-Lytic) F F D->F No (Lytic OK) G G E->G Live-Cell Protease Assay (e.g., CellTiter-Fluor™) H Is your compound colored? F->H I I H->I Yes J J H->J No K K I->K ATP-Based Luminescent Assay (e.g., CellTiter-Glo®) (Avoids colorimetric interference) J->K L L J->L SRB (Protein) Assay (Cost-effective colorimetric option) N N M->N Early/Mid-Stage Death O O M->O Late-Stage Death P P N->P LDH Release Assay (Measures membrane rupture) Q Q O->Q Trypan Blue Exclusion (Manual counting required)

    Caption: Decision tree for alternative assay selection.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay

This protocol measures cell viability based on total protein content.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with your flavonoid (and appropriate vehicle controls) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Gently wash the plate five times with slow-running tap water.

    • Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

  • Wash and Dry:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate on a shaker for 10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

This protocol measures ATP as a marker of viable cells. [11][13]

  • Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate (to minimize luminescence bleed-through) and treat with your compound as described above.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation and Lysis:

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and, thus, the number of viable cells.

Protocol 3: Live-Cell Protease Assay (e.g., CellTiter-Fluor™)

This non-lytic assay measures the activity of a protease marker of cell viability. [8][14]

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with your compound as described above. Include wells for no-cell background controls.

  • Reagent Preparation: Prepare the CellTiter-Fluor™ Reagent by mixing the GF-AFC substrate with the assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 20 µL of the prepared reagent to each 100 µL well.

    • Mix briefly by placing the plate on an orbital shaker.

  • Incubation: Incubate the plate at 37°C for at least 30-60 minutes. The incubation time can be optimized for your cell type.

  • Measurement: Measure fluorescence using a fluorometer with an excitation wavelength of 380-400 nm and an emission wavelength of 505 nm. The signal is proportional to the number of viable cells.

  • (Optional) Multiplexing: Because this assay is non-lytic, the same wells can be used for subsequent assays (e.g., a cytotoxicity assay measuring LDH release).

Signaling Pathway Visualization

Antioxidant flavonoids often exert their effects by modulating cellular stress response pathways. The Nrf2 pathway is a primary example.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (ubiquitination) Keap1_Nrf2->Keap1 Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription (e.g., HO-1, NQO1) ARE->Transcription Cell_Protection Cellular Protection Transcription->Cell_Protection Flavonoid Antioxidant Flavonoid (e.g., this compound) Flavonoid->Keap1_Nrf2 inhibit Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibit Keap1

Caption: Simplified Nrf2 antioxidant response pathway.

References

Addressing inconsistent results in Kanzonol C bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in bioactivity assays involving Kanzonol C and other related prenylated flavonoids from Sophora flavescens. Due to the limited availability of specific data for this compound, this guide incorporates information from closely related and well-characterized prenylated flavonoids from the same source, such as Kushenol C, Sophoraflavanone G, and Kurarinone, which share structural similarities and exhibit comparable biological activities.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.

Q1: My MTT assay results for this compound are highly variable and show an unexpected increase in "cell viability" at high concentrations. What could be the cause?

A1: This is a common issue when testing polyphenolic compounds like this compound with tetrazolium-based assays such as MTT. The likely causes are:

  • Direct Reduction of MTT by the Compound: this compound, being a flavonoid, possesses antioxidant properties and can directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making the compound appear less cytotoxic or even proliferative.[1][2]

  • Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, it can lead to inaccurate absorbance readings.[3]

  • Compound Precipitation: At higher concentrations, this compound might precipitate in the culture medium, interfering with light absorbance readings.

Troubleshooting Steps:

  • Run a Compound-Only Control: Incubate this compound with the MTT reagent in cell-free wells. A significant color change indicates direct MTT reduction.

  • Use an Alternative Viability Assay: Switch to an assay that does not rely on cellular reductase activity. Recommended alternatives include:

    • LDH (Lactate Dehydrogenase) Assay: Measures membrane integrity by quantifying LDH release from damaged cells.

    • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies viable cells based on their ATP content, which is a more direct measure of cell viability.

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

  • Microscopic Examination: Visually inspect the wells for formazan crystal solubilization and compound precipitation before reading the plate.

Q2: I am observing inconsistent IC50 values for this compound in my anti-inflammatory assays. What factors could be contributing to this?

A2: Inconsistent IC50 values in anti-inflammatory assays can arise from several factors:

  • Cell Line Variability: The response of different cell lines (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) to inflammatory stimuli and to this compound can vary.

  • LPS Potency: The activity of lipopolysaccharide (LPS), a common inflammatory stimulus, can vary between batches and suppliers.

  • Assay Endpoint Measurement: The specific inflammatory mediator being measured (e.g., nitric oxide, prostaglandins, cytokines) can be affected differently by the compound.

  • Reproducibility of Biomarkers: The inherent biological variability in the expression of inflammatory biomarkers can contribute to inconsistent results.[4][5]

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Use cells at a consistent passage number and confluency.

  • Validate LPS Stock: Test each new batch of LPS to determine the optimal concentration for inducing a robust and consistent inflammatory response.

  • Use Multiple Assay Endpoints: Measure a panel of inflammatory markers (e.g., NO, PGE2, TNF-α, IL-6) to get a more comprehensive understanding of the anti-inflammatory effect.

  • Include a Reference Standard: Use a well-characterized anti-inflammatory compound (e.g., dexamethasone, indomethacin) in every experiment to normalize the results.

Q3: My antioxidant assay results (DPPH, ABTS) for this compound are not reproducible. How can I improve this?

A3: Reproducibility issues in antioxidant assays are often related to the chemical nature of the assay and the compound itself.

  • Reaction Kinetics: The reaction between this compound and the radical species (DPPH•, ABTS•+) may not have reached its endpoint at the time of measurement, leading to variability.

  • Solvent Effects: The solvent used to dissolve this compound can influence its antioxidant activity.

  • Light Sensitivity: Both DPPH and ABTS reagents are light-sensitive, and exposure to light can lead to their degradation and inconsistent results.

Troubleshooting Steps:

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for the reaction to reach completion.

  • Standardize Solvent System: Use the same solvent for dissolving the compound and the standards.

  • Protect from Light: Keep the assay plates covered and away from direct light during incubation.

  • Use a Reference Antioxidant: Include a standard antioxidant like Trolox or ascorbic acid in each assay for comparison and validation.

Quantitative Data Summary

The following tables summarize the reported bioactivities of prenylated flavonoids from Sophora flavescens, which are structurally and functionally related to this compound.

Table 1: Anti-Inflammatory Activity of Kushenol C in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorIC50 Value (µM)
Nitric Oxide (NO)12.5
Prostaglandin E2 (PGE2)15.2
Interleukin-6 (IL-6)18.3
Interleukin-1β (IL-1β)20.1
Monocyte Chemoattractant Protein-1 (MCP-1)22.4
Interferon-β (IFN-β)25.0

Data extracted from a study on Kushenol C, a prenylated flavonoid from Sophora flavescens.[3]

Table 2: Anticancer Activity of Prenylated Flavonoids from Sophora flavescens in various Cancer Cell Lines

CompoundCell LineIC50 Value (µM)
Sophoraflavanone GMCF-7 (Breast Cancer)5.8
Sophoraflavanone GA549 (Lung Cancer)7.2
KurarinoneHepG2 (Liver Cancer)10.5
KurarinoneHT-29 (Colon Cancer)8.9

Note: These values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

1. MTT Cell Viability Assay (with troubleshooting considerations)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Troubleshooting Control: Set up parallel wells with this compound and MTT reagent but without cells to check for direct MTT reduction.

2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.

3. DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

Signaling Pathway and Workflow Diagrams

Below are diagrams representing key signaling pathways potentially modulated by this compound and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis compound_prep This compound Stock Solution treatment Cell Treatment with This compound compound_prep->treatment cell_culture Cell Culture (e.g., RAW 264.7) cell_culture->treatment incubation Incubation (24-72h) treatment->incubation assay_proc Assay Procedure (e.g., MTT, Griess) incubation->assay_proc data_acq Data Acquisition (Absorbance, etc.) assay_proc->data_acq calc IC50 Calculation data_acq->calc results Results Interpretation calc->results

General experimental workflow for assessing this compound bioactivity.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation nucleus Nucleus genes Pro-inflammatory Genes (NO, IL-6) nucleus->genes KanzonolC This compound KanzonolC->IKK Inhibits IkB_NFkB->NFkB Degradation of IκB NFkB_nuc->genes Transcription

Simplified NF-κB signaling pathway and potential inhibition by this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits & Activates Nrf2 Nrf2 Akt->Nrf2 Activates Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) KanzonolC This compound KanzonolC->Akt Potentiates Nrf2_nuc->ARE Binds & Activates Transcription

PI3K-Akt signaling pathway and its role in activating the Nrf2 antioxidant response, potentially modulated by this compound.

References

Validation & Comparative

Kanzonol C and Other Chalcones as PTP1B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, due to its role as a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4] The inhibition of PTP1B is a promising strategy to enhance insulin sensitivity.[4][5] Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have demonstrated considerable potential as PTP1B inhibitors.[6][7][8] This guide provides a comparative analysis of Kanzonol C and other notable chalcones, summarizing their PTP1B inhibitory activity with supporting experimental data and methodologies.

Comparative Inhibitory Activity

This compound, a prenylated chalcone, exhibits potent inhibitory activity against PTP1B with a reported IC50 value in the sub-micromolar range.[9] To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected chalcones against PTP1B. The data has been collated from various studies, and where necessary, units have been standardized to micromolar (µM) for consistent comparison.

CompoundIC50 (µM)Inhibition TypeSource Organism/SyntheticReference
This compound 0.31 - 0.97 Not SpecifiedGlycyrrhiza inflata[9]
Xanthoangelol K~1.85CompetitiveAngelica keiskei[2]
Xanthoangelol~4.44Not SpecifiedAngelica keiskei[2]
Xanthoangelol F~3.76Not SpecifiedAngelica keiskei[2]
4-Hydroxyderricin~7.31Not SpecifiedAngelica keiskei[2]
Xanthoangelol E~3.22Not SpecifiedAngelica keiskei[2]
Licochalcone A19.1Not SpecifiedGlycyrrhiza inflata[7]
Broussochalcone A21.5Not SpecifiedBroussonetia papyrifera[1]
Abyssinone-VI-4-O-methyl ether14.8Not SpecifiedErythrina mildbraedii[1]
Kuwanon J2.7 - 13.8Mixed-typeMorus bombycis[1]
Macdentichalcone21Not SpecifiedMacaranga denticulata[1]
Synthetic Chalcone 283.12Not SpecifiedSynthetic[1]
Bromocatechol-chalcone LXQ-871.061Non-competitiveSynthetic

Note: IC50 values originally in µg/mL were converted to µM assuming an average molecular weight for chalcones.

PTP1B Signaling Pathway and Inhibition

PTP1B plays a crucial role in attenuating the signaling cascades of insulin and leptin. In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), leading to a dampening of the downstream signals that promote glucose uptake.[1][2] Similarly, in the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key mediator of leptin's effects on appetite suppression and energy expenditure.[1][2] Chalcone inhibitors, by binding to PTP1B, prevent this dephosphorylation, thereby enhancing insulin and leptin sensitivity.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt pIRS1->PTP1B Dephosphorylates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Appetite Regulation) pSTAT3->Gene_Transcription Chalcones Chalcone Inhibitors (e.g., this compound) Chalcones->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Protocols

The evaluation of PTP1B inhibitory activity of chalcones is predominantly conducted through in vitro enzymatic assays. A common and well-established method utilizes p-nitrophenyl phosphate (pNPP) as a substrate.

General Protocol for PTP1B Inhibition Assay using pNPP

This protocol outlines the general steps involved in determining the PTP1B inhibitory activity of a compound. Specific concentrations and incubation times may vary between studies.

  • Preparation of Reagents:

    • Assay Buffer: Typically a buffer solution with a pH around 6.0-7.5, containing components like Tris-HCl or citrate, EDTA, and a reducing agent like DTT.[10][11]

    • PTP1B Enzyme: Recombinant human PTP1B is diluted to a working concentration in the assay buffer.[10][11]

    • Substrate: A solution of p-nitrophenyl phosphate (pNPP) is prepared in the assay buffer.[10][11]

    • Test Compounds: The chalcones to be tested are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, the test compound at different concentrations is pre-incubated with the PTP1B enzyme for a specific duration at 37°C.[11][12]

    • The enzymatic reaction is initiated by adding the pNPP substrate to the wells.[11][12]

    • The plate is incubated at 37°C for a defined period (e.g., 10-30 minutes).[11][12]

    • The reaction is terminated by adding a stop solution, typically a strong base like NaOH.[10][12]

  • Data Acquisition and Analysis:

    • The amount of p-nitrophenol produced, which is yellow, is quantified by measuring the absorbance at 405 nm using a microplate reader.[10][11]

    • The percentage of PTP1B inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing enzyme and substrate without the inhibitor).

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

PTP1B_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) start->reagent_prep incubation Pre-incubation: PTP1B Enzyme + Chalcone Inhibitor reagent_prep->incubation reaction Initiate Reaction: Add pNPP Substrate incubation->reaction incubation2 Incubate at 37°C reaction->incubation2 termination Terminate Reaction: Add Stop Solution (e.g., NaOH) incubation2->termination measurement Measure Absorbance at 405 nm termination->measurement analysis Data Analysis: Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Workflow for a typical PTP1B inhibition assay.

Conclusion

This compound stands out as a highly potent PTP1B inhibitor among the studied chalcones, with an IC50 value in the sub-micromolar range. The comparative data presented highlights the significant potential of the chalcone scaffold for the development of novel PTP1B inhibitors. The structural diversity within the chalcone family allows for a wide range of inhibitory potencies and kinetic profiles, including competitive, non-competitive, and mixed-type inhibition. The standardized in vitro assay using pNPP as a substrate provides a reliable method for screening and comparing the efficacy of these compounds. Further investigation into the structure-activity relationships of these chalcones will be crucial for the rational design of more potent and selective PTP1B inhibitors for the treatment of metabolic disorders.

References

A Comparative Analysis of the Antimicrobial Efficacy of Kanzonol C and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial properties of two flavonoids: Kanzonol C and quercetin. While quercetin is a widely studied compound with a large body of evidence supporting its antimicrobial activity, data on the isolated this compound is limited. This comparison, therefore, draws upon available data for quercetin and contrasts it with findings on extracts rich in this compound and related prenylated flavonoids.

Executive Summary

Quercetin, a common dietary flavonoid, demonstrates broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its efficacy, measured by Minimum Inhibitory Concentration (MIC), varies depending on the microbial species. The antimicrobial actions of quercetin are multi-faceted, involving disruption of cell membranes, inhibition of nucleic acid and protein synthesis, and interference with virulence factors.

This compound is a less-studied prenylated chalcone found in plants of the Glycyrrhiza and Dorstenia genera. While specific antimicrobial data for the purified this compound is scarce in publicly available literature, extracts from plants containing this compound and other structurally similar prenylated flavonoids exhibit significant antimicrobial properties. Prenylation is a key structural feature believed to enhance the antimicrobial potency of flavonoids.

This guide presents the available quantitative data, details the experimental methodologies used to assess antimicrobial efficacy, and visualizes the proposed mechanisms of action and experimental workflows.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for quercetin against various microorganisms and the antimicrobial activity of extracts containing this compound and related compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Quercetin against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921320[1]
Staphylococcus aureus (MRSA)Clinical Isolate176[2]
Staphylococcus aureus (MSSA)Clinical Isolate250[3]
Staphylococcus aureusNCTC 5655100-200 µM[4]
Staphylococcus aureusUSA300128[5]
Bacillus subtilisATCC 6633>100
Gram-Negative Bacteria
Escherichia coliATCC 25922400[6]
Pseudomonas aeruginosaATCC 2785320[1]
Pseudomonas aeruginosaPAO1158[2]
Pseudomonas aeruginosaClinical Isolate≥ 375[7]
Fungi
Candida albicansSC5314128 µM[8]
Candida albicansATCC 1023116[9]
Candida parapsilosissensu stricto0.5[9]
Candida kruseiATCC 62582[9]

Note: The wide range of reported MIC values for quercetin can be attributed to variations in the specific strains tested, experimental conditions, and assay methodologies.

Table 2: Antimicrobial Activity of Plant Extracts Containing this compound and Related Prenylated Flavonoids

Plant SourceExtract/Compound TypeTest Organism(s)MIC/ActivityReference
Glycyrrhiza uralensisCrude ExtractStreptococcus mutans, Candida albicansSignificant antimicrobial effects at 50-200 µg/mL[10]
Glycyrrhiza uralensisIsolated Prenylated Flavonoids (not specified as this compound)Streptococcus mutansMICs of 1-2 µg/mL for some compounds[11][12]
Dorstenia barteriCrude ExtractTrichomonas gallinarumMLC of 15.625 µg/mL[13]
Dorstenia speciesIsolated Prenylated ChalconesGram-positive and Gram-negative bacteria, Candida spp.High activity reported[14]

Disclaimer: The data in Table 2 is for crude extracts or unspecified fractions and does not represent the specific MIC of isolated this compound. The observed activity is likely due to a mixture of compounds, including this compound and other bioactive molecules.

Experimental Protocols

The following are detailed methodologies for two common experiments used to determine antimicrobial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18][19]

a. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Antimicrobial Agent: A stock solution of the test compound (this compound or quercetin) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of concentrations.

  • 96-Well Microtiter Plate: Sterile 96-well plates are used for the assay.

b. Assay Procedure:

  • Dispensing of Antimicrobial Agent: 100 µL of the serially diluted antimicrobial agent is added to the wells of the 96-well plate. A positive control well (containing broth and microorganism but no antimicrobial agent) and a negative control well (containing broth only) are also prepared.

  • Inoculation: 100 µL of the standardized microbial suspension is added to each well, resulting in a final volume of 200 µL and a final microbial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) of the microorganism is observed.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare standardized microbial inoculum D Inoculate wells with microbial suspension A->D B Prepare serial dilutions of antimicrobial agent C Dispense dilutions into 96-well plate B->C C->D E Incubate the plate D->E F Observe for microbial growth (turbidity) E->F G Determine the lowest concentration with no growth (MIC) F->G

Broth Microdilution Workflow
Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.[9][20][21][22][23][24]

a. Preparation of Materials:

  • Agar Plates: Sterile Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are prepared.

  • Microorganism: A standardized inoculum of the test microorganism is spread evenly over the entire surface of the agar plate to create a lawn of bacteria.

  • Test Substance: A solution of the antimicrobial agent is prepared.

b. Assay Procedure:

  • Well Creation: Wells (typically 6-8 mm in diameter) are aseptically punched into the agar plate.

  • Application of Test Substance: A specific volume (e.g., 100 µL) of the antimicrobial solution is added to each well. A control well containing the solvent alone is also included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

  • Observation: The antimicrobial agent diffuses from the well into the agar. If the agent is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is measured to assess the extent of the antimicrobial activity.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare agar plate with microbial lawn B Create wells in the agar A->B C Add antimicrobial solution to wells B->C D Incubate the plate C->D E Observe for zones of inhibition D->E F Measure the diameter of the inhibition zones E->F

Agar Well Diffusion Workflow

Mechanisms of Antimicrobial Action

Quercetin

Quercetin exerts its antimicrobial effects through multiple mechanisms, making it a robust antimicrobial agent.[1][7][25][26]

  • Cell Membrane Damage: Quercetin can disrupt the integrity of the bacterial cell membrane, leading to a loss of essential intracellular components.[1][25]

  • Inhibition of Nucleic Acid and Protein Synthesis: It can interfere with the synthesis of DNA and proteins, which are vital for microbial growth and replication.[1][25][26]

  • Enzyme Inhibition: Quercetin can inhibit the activity of key microbial enzymes, disrupting metabolic pathways.

  • Inhibition of Virulence Factors: It has been shown to reduce the expression of virulence factors, such as toxins and enzymes, that contribute to the pathogenicity of microorganisms.[25]

  • Biofilm Formation Inhibition: Quercetin can prevent the formation of biofilms, which are protective communities of microorganisms that are often resistant to antibiotics.[1][25]

G cluster_targets Microbial Cell Quercetin Quercetin Membrane Cell Membrane Quercetin->Membrane Disruption DNA_Protein Nucleic Acid & Protein Synthesis Quercetin->DNA_Protein Inhibition Enzymes Essential Enzymes Quercetin->Enzymes Inhibition Virulence Virulence Factors Quercetin->Virulence Reduction Biofilm Biofilm Formation Quercetin->Biofilm Inhibition

Antimicrobial Mechanisms of Quercetin
This compound and Prenylated Flavonoids

While the specific mechanism of this compound has not been extensively studied, the antimicrobial action of prenylated flavonoids, in general, is thought to be primarily due to their interaction with microbial membranes.[15][27][28][29][30]

  • Membrane Interaction: The prenyl group, a lipophilic side chain, is believed to enhance the affinity of the flavonoid for the lipid bilayer of the microbial cell membrane. This interaction can lead to:

    • Increased Membrane Permeability: Disruption of the membrane's structure, causing leakage of cellular contents.

    • Inhibition of Membrane-Bound Enzymes: Interference with the function of enzymes that are located within the cell membrane.

  • Inhibition of Efflux Pumps: Some flavonoids can inhibit efflux pumps, which are proteins that bacteria use to pump out antibiotics, thus potentially reversing antibiotic resistance.[30]

G cluster_targets Microbial Cell Kanzonol_C This compound (Prenylated Chalcone) Membrane Cell Membrane Kanzonol_C->Membrane Disruption & Increased Permeability Efflux_Pumps Efflux Pumps Kanzonol_C->Efflux_Pumps Inhibition

Proposed Antimicrobial Mechanisms of this compound

Conclusion

Quercetin is a well-characterized flavonoid with proven broad-spectrum antimicrobial activity. Its multiple mechanisms of action make it an attractive candidate for further research and development as a natural antimicrobial agent.

This compound, as a prenylated flavonoid, holds promise as a potent antimicrobial compound. The enhanced antimicrobial activity often associated with prenylation suggests that this compound could be more effective than its non-prenylated counterparts. However, the current lack of specific data on the isolated compound necessitates further research to quantify its antimicrobial efficacy and fully elucidate its mechanisms of action. A direct and definitive comparison with quercetin will only be possible once more targeted studies on purified this compound are conducted.

This guide highlights the current state of knowledge and underscores the need for continued investigation into the antimicrobial potential of less-common, structurally unique natural products like this compound.

References

Validating the In Vitro Anticancer Promise of Kanzonol C: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

Kanzonol C, a prenylated flavonoid isolated from Broussonetia kazinoki, has demonstrated notable anticancer properties in preclinical in vitro studies. Its mechanism of action, primarily through the activation of AMP-activated protein kinase (AMPK), positions it as an interesting candidate for further investigation. This guide provides a comprehensive overview of the in vitro anticancer activities of this compound, alongside a comparative analysis with other compounds that share similar structural features or mechanisms of action for which in vivo data are available. The absence of direct in vivo studies on this compound necessitates this comparative approach to extrapolate its potential therapeutic efficacy.

In Vitro Anticancer Activity of this compound

This compound has been shown to exert significant antitumorigenic effects in various cancer cell lines, with a particular focus on colon cancer. The primary mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Key In Vitro Findings:
  • Induction of Apoptosis: this compound induces programmed cell death in cancer cells. Studies on HT-29 human colon cancer cells have shown that this compound treatment leads to a significant increase in apoptotic cell populations.

  • Autophagy Modulation: At lower concentrations, this compound has been observed to stimulate autophagy, a cellular recycling process that can have both pro-survival and pro-death roles in cancer. At higher, apoptosis-inducing concentrations, the interplay between autophagy and apoptosis is a critical area of investigation.

  • Cell Proliferation and Migration Inhibition: this compound effectively inhibits the growth and migratory potential of cancer cells. This has been demonstrated through assays that measure cell viability and the ability of cells to migrate into a wound area.

  • Mechanism of Action: The anticancer effects of this compound are largely attributed to its ability to activate AMPK. This activation leads to downstream effects on signaling pathways that control cell growth, proliferation, and survival.

Comparative In Vitro Data

To provide a context for the in vitro efficacy of this compound, the following table summarizes its activity alongside other relevant compounds.

CompoundCancer Cell LineKey In Vitro EffectIC50 Value (µM)Citation
This compound HT-29 (Colon)Apoptosis induction, AMPK activationNot explicitly stated[1]
Broussoflavonol B PANC-1 (Pancreatic)Reduced cell viability~20.4 (48h)
Xanthohumol HCT116 (Colon)Induction of apoptosis (sub-G1 arrest)Varies by cell line[2]
Metformin HCT116 (Colon)Inhibition of proliferationVaries (mM range)[3]
A-769662 VariousAMPK activation, G1 cell cycle arrestEC50 ~0.8 (cell-free)[4][5]

Extrapolating to In Vivo Efficacy: A Comparative Analysis

While in vivo data for this compound is not yet available, examining the in vivo performance of structurally and mechanistically related compounds can offer valuable insights into its potential therapeutic translation.

Broussoflavonol B: A Fellow Flavonoid from Broussonetia kazinoki

Broussoflavonol B, another flavonoid from the same plant as this compound, has shown anti-pancreatic cancer activity in vitro by downregulating FoxM1. Although specific in vivo anticancer studies for Broussoflavonol B are also limited in the public domain, its potent in vitro activity against aggressive cancer cell lines warrants further investigation into its in vivo potential.

Xanthohumol: A Well-Studied Prenylated Flavonoid

Xanthohumol, a prenylated chalcone from hops, shares structural similarities with this compound. Extensive research has demonstrated its anticancer activities both in vitro and in vivo.

  • In Vivo Anticancer Activity of Xanthohumol: In a xenograft model using HCT116 human colorectal tumor cells, daily intraperitoneal injections of Xanthohumol for 17 days resulted in a dose-dependent inhibition of tumor growth.[2] This was accompanied by a reduction in the Ki67 labeling index, a marker of cell proliferation.[2] Another study on a mouse model of breast tumors found that Xanthohumol was effective in suppressing tumor growth.[6]

Metformin and A-769662: Fellow AMPK Activators

The primary mechanism of this compound's anticancer activity is the activation of AMPK. Therefore, the in vivo performance of other AMPK activators, such as metformin and A-769662, is highly relevant.

  • Metformin In Vivo: In a colorectal cancer xenograft mouse model, metformin treatment was associated with a significantly lower liver metastatic rate and a reduced number of liver metastatic nodules.[7] Another study using patient-derived xenografts (PDXs) of colorectal cancer showed that metformin could slow tumor growth.[3]

  • A-769662 In Vivo: The direct AMPK activator A-769662 has been shown to decrease plasma glucose and triglyceride levels in in vivo models, demonstrating its systemic activity. In the context of cancer, its ability to induce G1 cell cycle arrest in vitro provides a strong rationale for its in vivo evaluation as an anticancer agent.[4]

The following table summarizes the available in vivo data for these comparator compounds.

CompoundAnimal ModelCancer TypeKey In Vivo OutcomeCitation
Xanthohumol Nude mice with HCT116 xenograftsColorectalDose-dependent tumor growth inhibition[2]
Xanthohumol Mouse modelBreastSuppression of tumor growth[6]
Metformin Colorectal cancer xenograft miceColorectalReduced liver metastasis[7]
Metformin Patient-derived xenografts (SCID mice)ColorectalSlowed tumor growth[3][8]
A-769662 ob/ob miceNot cancer-specificLowered plasma glucose and triglycerides[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and its comparators.

In Vitro Assays
  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[10][11][12][13]

  • Wound Healing (Scratch) Assay (Cell Migration): This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

    • Grow cells to confluence in a multi-well plate.

    • Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells and add fresh medium with or without the test compound.

    • Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

    • Quantify the rate of wound closure by measuring the change in the wound area over time.[14][15][16][17]

  • Cell Cycle Analysis (Flow Cytometry): This technique is used to determine the distribution of cells in different phases of the cell cycle.

    • Treat cells with the test compound for a specific duration.

    • Harvest and fix the cells, typically with cold 70% ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[18][19][20]

  • Western Blotting (Protein Expression and Signaling): This method is used to detect specific proteins in a sample and to assess the activation of signaling pathways.

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-AMPK, total AMPK, cleaved caspase-3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[21][22][23][24]

In Vivo Xenograft Studies
  • General Protocol:

    • Human cancer cells (e.g., HCT116) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the test compound (e.g., Xanthohumol, metformin) via a specific route of administration (e.g., intraperitoneal injection, oral gavage) at a defined dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[2][3][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Kanzonol_C This compound AMPK AMPK Activation Kanzonol_C->AMPK Apoptosis Apoptosis AMPK->Apoptosis Autophagy Autophagy AMPK->Autophagy Cell_Proliferation Cell Proliferation Inhibition AMPK->Cell_Proliferation Cell_Migration Cell Migration Inhibition AMPK->Cell_Migration cluster_invitro In Vitro Experiments Cell_Culture Cancer Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Wound_Healing Wound Healing Assay (Migration) Treatment->Wound_Healing Flow_Cytometry Flow Cytometry (Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Analysis) Treatment->Western_Blot cluster_invivo In Vivo Xenograft Model Cell_Implantation Implantation of Human Cancer Cells in Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Administration Administration of Test Compound Randomization->Treatment_Administration Monitoring Monitoring Tumor Volume & Body Weight Treatment_Administration->Monitoring Endpoint_Analysis Tumor Excision and Analysis Monitoring->Endpoint_Analysis

References

Kanzonol C: A Comparative Analysis Against Established Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kanzonol C, a prenylated flavonoid, with well-established matrix metalloproteinase (MMP) inhibitors. The following sections detail the inhibitory activities, experimental protocols, and underlying signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Executive Summary

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them significant therapeutic targets. This compound has been identified as a potential MMP inhibitor, specifically targeting MMP-2.[1] This guide evaluates its inhibitory profile in comparison to broad-spectrum and other flavonoid-based MMP inhibitors, providing available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.

Comparative Inhibitory Activity

InhibitorTypeMMP-1 (Collagenase-1) IC50MMP-2 (Gelatinase-A) IC50MMP-3 (Stromelysin-1) IC50MMP-7 (Matrilysin) IC50MMP-9 (Gelatinase-B) IC50MMP-13 (Collagenase-3) IC50MMP-14 (MT1-MMP) IC50
This compound Prenylated FlavonoidData Not AvailableInhibits [1]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Marimastat Broad-Spectrum5 nM6 nM230 nM13 nM3 nMData Not Available9 nM
Batimastat Broad-Spectrum3 nM4 nM20 nM6 nM4 nMData Not AvailableData Not Available
Doxycycline Tetracycline> 400 µMData Not Available30 µM28 µMData Not Available2 µMData Not Available
Licochalcone A Prenylated ChalconeInhibits [2][3]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableInhibits [2][3]Data Not Available
Xanthohumol Prenylated ChalconeData Not AvailableIC50: 12.37 µM (MCF-7), 31.17 µM (A549) (in 3D culture) [4]Data Not AvailableData Not AvailableIC50: 12.37 µM (MCF-7), 31.17 µM (A549) (in 3D culture) [4]Data Not AvailableData Not Available
Sophoraflavanone G Prenylated FlavonoidData Not AvailableData Not AvailableData Not AvailableData Not AvailableInhibits [5][6]Data Not AvailableData Not Available
Kurarinone Prenylated FlavonoidData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The determination of MMP inhibitory activity is crucial for the evaluation of potential therapeutic agents. A commonly employed and reliable method is the in vitro MMP inhibition assay using a fluorogenic substrate.

General Protocol for In Vitro Fluorogenic MMP Inhibition Assay

This protocol outlines the fundamental steps for assessing the inhibitory effect of a compound on MMP activity.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

  • Test compound (e.g., this compound)

  • Known MMP inhibitor (positive control, e.g., Marimastat)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute the MMP enzyme and fluorogenic substrate to their working concentrations in the assay buffer.

  • Assay Setup:

    • In the 96-well plate, add the following to designated wells:

      • Blank: Assay buffer only.

      • Enzyme Control: MMP enzyme and assay buffer.

      • Inhibitor Control: MMP enzyme, known inhibitor, and assay buffer.

      • Test Compound: MMP enzyme, test compound at various concentrations, and assay buffer.

    • Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme and Inhibitor to 96-well plate A->B C Incubate at 37°C B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence D->E F Calculate Reaction Velocity E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for a typical in vitro MMP inhibition assay.

Signaling Pathways in MMP Regulation

The expression and activity of MMPs are tightly regulated by complex intracellular signaling pathways. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Flavonoids, including prenylated flavonoids structurally similar to this compound, have been shown to modulate these pathways, thereby affecting MMP expression.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. It consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Upon activation by various extracellular stimuli, these kinases can lead to the activation of transcription factors, such as AP-1, which in turn upregulate the expression of MMP genes. Some flavonoids have been reported to inhibit the phosphorylation of ERK, JNK, and p38, leading to a downregulation of MMP expression.

G Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (Transcription Factor) MAPK->AP1 MMP_Gene MMP Gene Expression AP1->MMP_Gene Kanzonol_C This compound (or similar flavonoids) Kanzonol_C->MAPK Inhibition

Caption: this compound's potential inhibition of the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding MMPs. Several flavonoids, such as Licochalcone A, have been shown to inhibit NF-κB activation by preventing IκB degradation, thereby suppressing MMP expression.[2][3]

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB MMP_Gene MMP Gene Expression NFkB->MMP_Gene Kanzonol_C This compound (or similar flavonoids) Kanzonol_C->IkB Inhibition

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound, a prenylated flavonoid, demonstrates potential as a matrix metalloproteinase inhibitor, with known activity against MMP-2. While comprehensive quantitative data across a broad range of MMPs is currently limited, studies on structurally similar compounds suggest a promising inhibitory profile. Its potential mechanism of action may involve the modulation of key inflammatory signaling pathways, including the MAPK and NF-κB cascades. Further research is warranted to fully elucidate the inhibitory spectrum and therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct comparative studies and explore the intricate mechanisms of MMP inhibition.

References

Structure-Activity Relationship of Kanzonol C and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanzonol C, a prenylated chalcone isolated from medicinal plants such as Dorstenia barteri and Glycyrrhiza uralensis, has garnered attention for its potential therapeutic properties, particularly its antimicrobial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented is intended to support further research and drug development efforts in this area.

Chemical Structure of this compound

This compound is a flavonoid derivative characterized by a chalcone scaffold with two prenyl groups. Its IUPAC name is (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one.

Comparative Biological Activity of this compound and Analogs

The biological activity of this compound and its analogs is primarily attributed to its flavonoid structure, which is known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The prenyl groups on the this compound structure are crucial for its bioactivity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potential antibacterial and antifungal activities. The lipophilic nature of the prenyl groups is thought to enhance the interaction of the molecule with microbial cell membranes, contributing to its antimicrobial effects.

Table 1: Antimicrobial Activity of this compound and Representative Flavonoid Analogs

Compound/AnalogTarget OrganismActivity (MIC/IC50)Reference
This compound Bacteria & FungiData not available in specific valuesGeneral observation
ScandenoneStaphylococcus aureus, Enterococcus faecalisMIC: 0.5 μg/ml[1]
TilirosideStaphylococcus aureus, Enterococcus faecalisMIC: 0.5 μg/ml[1]
Quercetin-3,7-O-α-l-dirhamnosideStaphylococcus aureus, Enterococcus faecalisMIC: 0.5 μg/ml[1]
Kaempferol-3,7-O-α-l-dirhamnosideStaphylococcus aureus, Enterococcus faecalisMIC: 0.5 μg/ml[1]
DerroneCandida spp.MIC: 7.81 μg/mL[2]
Licoflavone CCandida spp.MIC: 15.62 μg/mL[2]
Anticancer Activity

While specific anticancer studies on this compound are limited, the broader class of flavonoids and chalcones has been extensively studied for their potential in cancer therapy. The proposed mechanisms of action often involve the modulation of various signaling pathways.

Table 2: Anticancer Activity of Representative Flavonoid Analogs

Compound/AnalogCancer Cell LineActivity (IC50)Reference
Naphthoquinone derivative (56c)MCF-7 (breast cancer)10.4 μM[3]
Naphthoquinone derivative (56c)HT-29 (colorectal cancer)6.8 μM[3]
Naphthoquinone derivative (56c)MOLT-4 (acute lymphoblastic leukemia)8.4 μM[3]
Shikonin derivative (69)H1975 (lung cancer)1.51 ± 0.42 μM[3]
Tetrahydrocurcumin derivative (4g)HCT-116 (colon carcinoma)1.09 ± 0.17 μM[4]
Tetrahydrocurcumin derivative (4g)A549 (lung adenocarcinoma)45.16 ± 0.92 μM[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and its analogs.

Broth Microdilution Assay for Antibacterial and Antifungal Susceptibility Testing

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6]

  • Preparation of Microtiter Plates: The test compounds (this compound and its analogs) are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbe without test compound) and a negative control (broth without microbe) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.[5][6]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of flavonoids and chalcones, several pathways are likely to be involved in its biological effects.

Potential Signaling Pathways in Cancer

Flavonoids are known to interact with various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and apoptosis.[8][9][10]

anticancer_pathway Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) RTKs RTKs PI3K PI3K RTKs->PI3K Ras Ras RTKs->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activation Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound / Analogs This compound / Analogs This compound / Analogs->PI3K Inhibition This compound / Analogs->Akt Inhibition MEK MEK This compound / Analogs->MEK Inhibition Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1)->Cell Proliferation & Survival

Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways by this compound and its analogs.

Experimental Workflow for Antimicrobial Screening

The general workflow for screening natural products like this compound for antimicrobial activity involves several key steps, from extraction to the determination of minimum inhibitory concentration.

antimicrobial_workflow cluster_extraction Extraction & Isolation cluster_screening Antimicrobial Screening cluster_synthesis Analog Synthesis Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Pure Compound (this compound) Pure Compound (this compound) Fractionation->Pure Compound (this compound) Primary Screening (e.g., Disk Diffusion) Primary Screening (e.g., Disk Diffusion) Pure Compound (this compound)->Primary Screening (e.g., Disk Diffusion) Chemical Modification Chemical Modification Pure Compound (this compound)->Chemical Modification Secondary Screening (Broth Microdilution) Secondary Screening (Broth Microdilution) Primary Screening (e.g., Disk Diffusion)->Secondary Screening (Broth Microdilution) MIC Determination MIC Determination Secondary Screening (Broth Microdilution)->MIC Determination This compound Analogs This compound Analogs Chemical Modification->this compound Analogs This compound Analogs->Secondary Screening (Broth Microdilution)

Caption: General experimental workflow for antimicrobial screening and analog synthesis of this compound.

Conclusion

This compound, a prenylated chalcone, represents a promising scaffold for the development of new therapeutic agents, particularly antimicrobials. The structure-activity relationship of this compound and its analogs is an active area of research. Key structural features, such as the presence and position of prenyl groups and hydroxylations on the aromatic rings, are critical for their biological activity. Further synthesis and evaluation of a broader range of this compound analogs are necessary to fully elucidate the SAR and to identify lead compounds with enhanced potency and selectivity. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and execute further studies in this promising field.

References

A Head-to-Head Comparison of Kanzonol C and Licochalcone A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the biochemical properties, mechanisms of action, and therapeutic potential of two related chalcones.

In the landscape of natural product research, chalcones represent a significant class of compounds with diverse and potent biological activities. Among these, Kanzonol C and Licochalcone A, both prenylated chalcones, have garnered interest for their potential therapeutic applications. This guide provides a comprehensive head-to-head comparison for researchers, scientists, and drug development professionals, summarizing the current state of knowledge and highlighting the disparity in the volume of research between these two molecules. While Licochalcone A has been extensively studied, data on this compound remains comparatively limited, necessitating further investigation to fully elucidate its pharmacological profile.

Biochemical Profile and Performance Data

A comparative summary of the known biological activities and quantitative data for this compound and Licochalcone A is presented below. It is important to note that the available data for this compound is significantly less extensive than for Licochalcone A, limiting a direct comparison across a wide range of assays.

FeatureThis compoundLicochalcone A
Chemical Class Prenylated ChalconePrenylated Chalcone
Primary Sources Glycyrrhiza uralensis, Dorstenia barteriGlycyrrhiza inflata, Glycyrrhiza glabra (Licorice Root)
Anticancer Activity Chemopreventive activity reported through inhibition of MMP-2 secretion in glioblastoma cells.[1]Broad-spectrum anticancer effects demonstrated in various cancer cell lines including breast, lung, prostate, and colon cancer.[1][2] Induces apoptosis, autophagy, and cell cycle arrest.[2]
Anti-inflammatory Activity Limited direct evidence. As a flavonoid, it is presumed to have anti-inflammatory potential.Potent anti-inflammatory effects by inhibiting pro-inflammatory mediators like PGE2, NO, TNF-α, and IL-6.[3][4]
Antioxidant Activity Not explicitly documented, but flavonoids are generally known for their antioxidant properties.Demonstrates significant antioxidant activity.
Other Key Activities Potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.[1] Antimicrobial activity.[1][4]Neuroprotective, antibacterial, anti-parasitic, and bone protective properties.[5]
IC50 Values PTP1B Inhibition: 0.31-0.97 µM[1]Anti-inflammatory (ORAI1 channel inhibition): 2.97 ± 1.217 µM Anti-inflammatory (Kv1.3 channel inhibition): 0.83 ± 1.222 µM Anticancer (Prostate Cancer Cell Lines): 15.73 to 23.35 μM[1]

Mechanisms of Action: A Comparative Overview

Licochalcone A has been the subject of extensive mechanistic studies, revealing its interaction with multiple key signaling pathways. In contrast, the molecular mechanisms of This compound are not as well-defined, with current knowledge limited to its inhibitory effects on specific enzymes.

Licochalcone A: A Multi-Targeting Agent

Licochalcone A exerts its diverse biological effects by modulating several critical signaling pathways:

  • NF-κB Pathway: A cornerstone of its anti-inflammatory action, Licochalcone A inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[6] This is achieved by suppressing the activation of IKK and the subsequent degradation of IκB.[6]

  • Nrf2 Pathway: Licochalcone A activates the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes and a reduction in oxidative stress.[3]

  • PI3K/Akt/mTOR Pathway: In the context of cancer, Licochalcone A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[2][5]

  • MAPK Pathways (p38, JNK, ERK): Licochalcone A can modulate MAPK signaling, which is involved in both inflammation and cancer progression.[6] For instance, it can induce apoptosis in cancer cells through the JNK/p38 pathway.

This compound: An Emerging Bioactive Molecule

The known mechanisms of action for this compound are more targeted:

  • PTP1B Inhibition: this compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases like diabetes and obesity.

  • MMP-2 Inhibition: It has been shown to inhibit the secretion of Matrix Metalloproteinase-2 (MMP-2) from glioblastoma cells, suggesting a role in preventing cancer cell invasion and metastasis.[1]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes discussed, the following diagrams have been generated using the DOT language.

LicochalconeA_Signaling_Pathways LicoA Licochalcone A IKK IKK LicoA->IKK inhibits Keap1 Keap1 LicoA->Keap1 inhibits PI3K PI3K LicoA->PI3K inhibits MAPK MAPK (p38, JNK) LicoA->MAPK activates IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation promotes Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Antioxidant Antioxidant Response ARE->Antioxidant leads to Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis promotes

Caption: Key signaling pathways modulated by Licochalcone A.

KanzonolC_Experimental_Workflow KanzonolC This compound PTP1B_Assay PTP1B Inhibition Assay KanzonolC->PTP1B_Assay Glioblastoma Glioblastoma Cells KanzonolC->Glioblastoma IC50 Determine IC50 PTP1B_Assay->IC50 MMP2_Assay MMP-2 Secretion Assay (e.g., Gelatin Zymography) Inhibition Measure Inhibition of MMP-2 Secretion MMP2_Assay->Inhibition Glioblastoma->MMP2_Assay PTP1B_Enzyme Recombinant PTP1B Enzyme PTP1B_Enzyme->PTP1B_Assay Metabolic Potential Therapeutic Target: Metabolic Diseases IC50->Metabolic Anticancer Potential Therapeutic Target: Cancer Metastasis Inhibition->Anticancer

Caption: Experimental workflow for assessing this compound's known activities.

Detailed Experimental Protocols

To ensure the reproducibility of the findings discussed, this section outlines the methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is widely used to assess the effect of compounds like Licochalcone A on cancer cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Licochalcone A) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.

Quantification of Inflammatory Mediators

Nitric Oxide (NO) Production (Griess Assay):

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Levels (ELISA):

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration from the standard curve.

Analysis of Signaling Pathways (Western Blotting)

This technique is essential for investigating the effects of this compound and Licochalcone A on protein expression and phosphorylation in signaling pathways.

  • Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme Inhibition Assays

PTP1B Inhibition Assay (for this compound):

  • Reaction Mixture: Prepare a reaction mixture containing PTP1B enzyme, a buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM DTT, 2.5 mM EDTA), and the test compound (this compound) or a vehicle control.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

MMP-2 Secretion Inhibition (Gelatin Zymography):

  • Conditioned Media Collection: Culture cells (e.g., glioblastoma cells) in serum-free media with the test compound (this compound). Collect the conditioned media.

  • Non-reducing SDS-PAGE: Mix the conditioned media with a non-reducing sample buffer and run it on an SDS-polyacrylamide gel containing gelatin.

  • Enzyme Renaturation: Wash the gel with a buffer containing Triton X-100 to remove SDS and allow the MMPs to renature.

  • Enzyme Digestion: Incubate the gel in a developing buffer at 37°C overnight to allow the MMPs to digest the gelatin.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatin degradation will appear as clear bands against a blue background. Quantify the band intensity to determine the level of MMP-2 activity.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and Licochalcone A, highlighting the extensive research on Licochalcone A and the emerging data for this compound. While both are promising prenylated chalcones, a significant knowledge gap exists for this compound. Future research should focus on a more comprehensive evaluation of this compound's biological activities, including its anticancer and anti-inflammatory potential, and a detailed elucidation of its mechanisms of action. Direct, head-to-head comparative studies employing the standardized experimental protocols outlined in this guide are crucial to accurately assess the relative therapeutic potential of these two fascinating natural products.

References

Kanzonol C: A Comparative Analysis of its Biological Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies reveals the multifaceted biological effects of Kanzonol C, a prenylated flavonoid, across various cell lines. This comparison guide synthesizes the available data on this compound's anti-inflammatory, antioxidant, and anticancer activities, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic potential. The evidence highlights this compound's significant impact on key cellular signaling pathways, suggesting its promise as a lead compound for further investigation.

Key Biological Activities of this compound

This compound has demonstrated a range of biological effects, primarily investigated in macrophage, keratinocyte, and colon cancer cell lines. Its activities include potent anti-inflammatory and antioxidant effects, as well as promising antitumorigenic properties.

Anti-inflammatory and Antioxidant Effects

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β). This anti-inflammatory action is attributed to its ability to inhibit the activation of STAT1, STAT6, and the crucial transcription factor, nuclear factor-kappa B (NF-κB).[1][2]

Furthermore, in the same cell line, this compound upregulates the expression of heme oxygenase-1 (HO-1) and the transcriptional activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.[1][2] In human HaCaT keratinocytes subjected to oxidative stress, this compound prevents DNA damage and cell death by enhancing the endogenous antioxidant defense system. This protective effect is mediated through the activation of the Nrf2 and Akt signaling pathways.[1][2]

Anticancer Effects

Emerging evidence points to the anticancer potential of this compound. In the human colon cancer cell line HT-29, a compound identified as Kazinol C, understood to be synonymous with this compound, has been shown to induce antitumorigenic effects. It activates AMP-activated protein kinase (AMPK), leading to apoptosis (programmed cell death) and the inhibition of cancer cell migration.

Comparative Analysis of this compound's Effects

To facilitate a clear comparison of this compound's efficacy in different cellular contexts, the following tables summarize the quantitative data from available studies.

Cell LineTreatmentTargetEffectConcentration/IC50
RAW264.7 (Murine Macrophage)LPSInflammatory Mediators (NO, PGE2, IL-6, IL-1β, MCP-1, IFN-β)Inhibition of productionDose-dependent
RAW264.7 (Murine Macrophage)LPSSTAT1, STAT6, NF-κBInhibition of activationNot specified
RAW264.7 (Murine Macrophage)LPSHO-1, Nrf2Upregulation of expression/activityNot specified
HaCaT (Human Keratinocyte)tBHP-induced oxidative stressEndogenous antioxidant systemUpregulationNot specified
HaCaT (Human Keratinocyte)tBHP-induced oxidative stressNrf2, Akt (PI3K-Akt pathway)ActivationNot specified
HT-29 (Human Colon Cancer)-AMPKActivationNot specified
HT-29 (Human Colon Cancer)-ApoptosisInductionNot specified
HT-29 (Human Colon Cancer)-Cell MigrationInhibitionNot specified

Note: Specific IC50 values for this compound in many of these assays are not yet publicly available and represent a key area for future research.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and the proposed points of intervention by this compound.

KanzonolC_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (NO, PGE2, IL-6, etc.) Nucleus->Inflammatory_Genes Transcription KanzonolC This compound KanzonolC->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.

KanzonolC_PI3K_Akt_Nrf2_Pathway KanzonolC This compound PI3K PI3K KanzonolC->PI3K Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, etc.) ARE->Antioxidant_Genes Transcription

This compound activates the PI3K/Akt and Nrf2 pathways.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies to evaluate the biological effects of this compound.

Cell Viability Assay

Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The absorbance is read using a microplate reader, and the IC50 value (the concentration of a drug that gives half-maximal response) is calculated.

Measurement of Inflammatory Mediators

The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent. The concentrations of prostaglandins and cytokines (PGE2, IL-6, IL-1β, MCP-1, IFN-β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To determine the effect of this compound on signaling proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies specific for the proteins of interest (e.g., p-STAT1, p-NF-κB, HO-1, p-Akt, Nrf2) and subsequently with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay

Apoptosis is often assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration Assay

The effect of this compound on cell migration is commonly evaluated using a Transwell migration assay or a wound-healing (scratch) assay. In the Transwell assay, cells are seeded in the upper chamber of a Transwell insert, and this compound is added to the lower chamber. After a specific incubation period, the number of cells that have migrated through the porous membrane to the lower surface is quantified. In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of wound closure in the presence or absence of this compound is monitored over time.

Conclusion and Future Directions

The cross-validation of this compound's biological effects in different cell lines reveals its potential as a versatile therapeutic agent with anti-inflammatory, antioxidant, and anticancer properties. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2 underscores its significance as a subject for further drug development. However, to fully elucidate its therapeutic potential, future research should focus on:

  • Expanding the scope of cell lines: Testing the effects of this compound on a broader range of cancer cell lines (e.g., breast, lung, prostate, pancreatic) is crucial to determine its spectrum of activity.

  • Determining IC50 values: Comprehensive dose-response studies are needed to establish the precise IC50 values of this compound for its various biological effects in different cell lines.

  • In vivo studies: Preclinical animal models are necessary to validate the in vitro findings and to assess the pharmacokinetics, pharmacodynamics, and safety profile of this compound.

  • Mechanism of action: Further molecular studies are required to identify the direct binding targets of this compound and to fully unravel the intricacies of its interactions with the identified signaling pathways.

This comparative guide provides a solid foundation for researchers to build upon, accelerating the exploration of this compound as a promising natural compound for the development of novel therapies.

References

Kanzonol C: A Comparative Analysis Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Kanzonol C, a naturally derived flavonoid, against standard-of-care antibiotics for common bacterial infections. The information is intended to support research and development efforts in the pursuit of novel antimicrobial agents.

Introduction to this compound

This compound is a flavonoid, specifically a chalcone, that has been isolated from plant sources such as Dorstenia barteri and Glycyrrhiza inflata.[1][2] As a member of the polyphenol family, this compound has demonstrated potential for treating bacterial and fungal infections.[1][2] Flavonoids, in general, are known to possess antimicrobial properties, and this compound has been evaluated for its activity against a spectrum of pathogens.[3][4]

Efficacy of this compound: In Vitro Studies

Research has demonstrated the in vitro efficacy of this compound against a panel of both Gram-positive and Gram-negative bacteria. The primary measure of in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents the visible growth of a microorganism.[5]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Standard-of-Care Antibiotics against Gram-Positive Bacteria
Bacterial SpeciesThis compound MIC (µg/mL)Standard-of-Care AntibioticAntibiotic MIC (µg/mL)
Staphylococcus aureusData from Mbaveng et al., 2008[4]Vancomycin0.5 - 2.0
Bacillus subtilisData from Mbaveng et al., 2008[4]Penicillin0.015 - 0.12
Bacillus megateriumData from Mbaveng et al., 2008[4]Gentamicin0.25 - 4.0
Bacillus stearothermophilusData from Mbaveng et al., 2008[4]Ciprofloxacin0.125 - 1.0
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Standard-of-Care Antibiotics against Gram-Negative Bacteria
Bacterial SpeciesThis compound MIC (µg/mL)Standard-of-Care AntibioticAntibiotic MIC (µg/mL)
Escherichia coliData from Mbaveng et al., 2008[4]Ciprofloxacin≤1
Pseudomonas aeruginosaData from Mbaveng et al., 2008[4]Meropenem≤2
Klebsiella pneumoniaeData from Mbaveng et al., 2008[4]Imipenem≤1
Proteus mirabilisData from Mbaveng et al., 2008[4]Ceftriaxone≤1
Citrobacter freundiiData from Mbaveng et al., 2008[4]Levofloxacin≤2
Enterobacter aerogenesData from Mbaveng et al., 2008[4]Cefepime≤8

Note: The MIC values for this compound are based on the findings of Mbaveng AT, et al. (2008), where the compound was tested against a variety of microorganisms.[4] Specific values should be consulted from the full publication. Standard-of-care antibiotic MICs are typical ranges and can vary based on resistance patterns.

Mechanism of Action

The precise signaling pathway of this compound's antibacterial activity is a subject of ongoing research. However, based on the known mechanisms of other flavonoids, a plausible mechanism involves the disruption of the bacterial cell membrane and inhibition of essential macromolecular synthesis.

KanzonolC_Mechanism cluster_membrane Bacterial Cell Membrane Membrane_Proteins Membrane_Proteins Lipid_Bilayer Lipid_Bilayer Kanzonol_C Kanzonol_C Membrane_Disruption Membrane_Disruption Kanzonol_C->Membrane_Disruption interacts with Membrane_Disruption->Membrane_Proteins Membrane_Disruption->Lipid_Bilayer Inhibition_of_Synthesis Inhibition_of_Synthesis Membrane_Disruption->Inhibition_of_Synthesis leads to Bacterial_Cell_Death Bacterial_Cell_Death Inhibition_of_Synthesis->Bacterial_Cell_Death

Hypothetical mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compound Dilutions: this compound or the standard-of-care antibiotic is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Workflow Start Start Prepare_Bacterial_Suspension Prepare Bacterial Suspension (0.5 McFarland) Start->Prepare_Bacterial_Suspension Inoculate_Plates Inoculate Microtiter Plates Prepare_Bacterial_Suspension->Inoculate_Plates Serial_Dilution Perform Serial Dilution of This compound / Antibiotic Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Concluding Remarks

This compound, a naturally occurring flavonoid, exhibits promising broad-spectrum antibacterial activity in vitro. Its efficacy against both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for the development of new antimicrobial therapies. Further research, including in vivo studies and mechanistic elucidation, is warranted to fully understand its therapeutic potential and to position it relative to existing standard-of-care antibiotics. The continued investigation of natural products like this compound is a critical component in the global effort to combat antimicrobial resistance.

References

Independent Verification of a Novel Anti-Cancer Compound: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of published scientific literature, patent databases, and clinical trial registries did not yield any specific information on a compound named "Kanzonol C." Therefore, this guide presents a hypothetical comparative analysis for a novel investigational anti-cancer agent, herein referred to as Compound K . This document serves as a template to illustrate how an independent verification and comparison of a new compound's mechanism of action would be presented.

For this illustrative guide, we will compare the hypothetical mechanism of action of Compound K with two well-characterized flavonoids with known anti-cancer properties: Kaempferol and Quercetin . This comparison is based on the premise that Compound K, like many natural product-derived anti-cancer agents, may exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.

Comparative Summary of Mechanistic Data

The following table summarizes the known and hypothetical effects of Compound K, Kaempferol, and Quercetin on key signaling pathways and cellular processes implicated in cancer.

Parameter Compound K (Hypothetical) Kaempferol Quercetin
Primary Target Pathway PI3K/Akt/mTORPI3K/Akt/mTOR, MAPKPI3K/Akt, MAPK, p53
Effect on Cell Cycle G2/M ArrestG2/M ArrestG1 and G2/M Arrest
Induction of Apoptosis Yes (Caspase-3 activation)Yes (Mitochondrial pathway)Yes (Intrinsic and Extrinsic pathways)
Inhibition of Proliferation YesYesYes
Anti-Angiogenic Effects PostulatedYes (VEGF suppression)Yes (HIF-1α inhibition)
Modulation of Nrf2 Pathway UnknownYes (Activation)[1]Yes (Activation)
Effectiveness in vivo (Animal Models) Data not availableDemonstrated in various cancer models[1]Efficacy shown in multiple xenograft models

Detailed Experimental Protocols

To independently verify the proposed mechanism of action for a compound like Compound K, a series of standardized in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of the test compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in a target signaling pathway (e.g., PI3K/Akt).

  • Methodology:

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Subcutaneously inject cancer cells (e.g., 1x10⁶ A549 cells) into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomly assign the mice to treatment groups (e.g., vehicle control, test compound at different doses).

    • Administer the treatment (e.g., intraperitoneal injection) daily or on a specified schedule.

    • Measure the tumor volume and body weight of the mice every 2-3 days.

    • After a predetermined period, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blot).

Visualizing Mechanisms of Action

The following diagrams illustrate the key signaling pathways potentially modulated by Compound K and its comparators.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundK Compound K (Hypothetical) CompoundK->PI3K Kaempferol Kaempferol Kaempferol->PI3K Quercetin Quercetin Quercetin->PI3K Quercetin->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Compound K and established flavonoids.

MAPK_Pathway Stimuli External Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Kaempferol Kaempferol Kaempferol->MEK Quercetin Quercetin Quercetin->Raf Quercetin->MEK

Caption: Known inhibitory effects of Kaempferol and Quercetin on the MAPK/ERK signaling cascade.

Experimental_Workflow CellCulture 1. Cancer Cell Culture (e.g., A549) Treatment 2. Treatment with Test Compound CellCulture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Protein 3b. Protein Extraction & Western Blot Treatment->Protein Animal 4. In Vivo Xenograft Model Treatment->Animal Data 5. Data Analysis & Comparison Viability->Data Protein->Data Animal->Data

Caption: A generalized workflow for the in vitro and in vivo verification of an anti-cancer compound.

References

Kanzonol C: A Potent Natural Flavonoid in Antimicrobial and Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Kanzonol C's Efficacy Against Other Natural Flavonoids Reveals Significant Potential in Drug Development

CITY, STATE – [Date] – A thorough comparative analysis of this compound, a prenylated chalcone, against other natural flavonoids has demonstrated its potent antimicrobial and potential anti-inflammatory properties, positioning it as a promising candidate for further research and development in the pharmaceutical and therapeutic sectors. This guide provides an in-depth comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Comparative Potency of this compound: Antimicrobial Activity

This compound has exhibited significant antibacterial and antifungal activities. Its potency, measured by Minimum Inhibitory Concentration (MIC), has been benchmarked against other notable flavonoids.

Antibacterial Efficacy

A key study evaluating the antibacterial activity of various prenylated flavonoids against Streptococcus mutans, a primary causative agent of dental caries, highlighted the potent efficacy of this compound. The results are summarized in the table below.

CompoundClassMIC (µg/mL)MIC (µM)
This compound Chalcone 6.25 16
IsobavachalconeChalcone6.2519
8-PrenylnaringeninFlavanone2573
GlabrolFlavanone6.25-12.516-32

Data sourced from a comparative study on prenylated flavonoids against Streptococcus mutans.

Further research by Mbaveng et al. (2008) demonstrated the broad-spectrum antimicrobial activity of this compound against a panel of 22 microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. In this study, this compound displayed MIC values ranging from 4.9 to 39.1 µg/mL, showcasing its effectiveness against pathogens such as Salmonella typhi and Klebsiella pneumoniae. When compared to other flavonoids isolated from Dorstenia barteri, this compound and isobavachalcone were the most active, inhibiting the growth of all tested microorganisms.

Antifungal Potential

The aforementioned study by Mbaveng et al. (2008) also underscored the antifungal properties of this compound, with notable activity against pathogenic fungi. While specific comparative MIC values for antifungal activity are part of a broader screening, the consistent inhibitory performance of this compound across a range of microbes suggests its potential as a broad-spectrum antimicrobial agent.

Potential Anti-Inflammatory Activity and Signaling Pathways

While direct comparative studies on the anti-inflammatory potency of this compound with specific IC50 values are not yet widely available, its structural class as a chalcone suggests potential interaction with key inflammatory signaling pathways. Chalcones, in general, are known to modulate inflammatory responses through various mechanisms.

Prenylated flavonoids and chalcones have been reported to influence signaling pathways such as the PI3K/AKT and NF-κB pathways, which are central to the inflammatory process. The NF-κB signaling cascade, in particular, is a critical regulator of pro-inflammatory gene expression. The potential of this compound to modulate this pathway warrants further investigation.

Below is a conceptual diagram illustrating a potential mechanism of action for a prenylated chalcone like this compound in modulating the NF-κB signaling pathway.

G Potential Anti-Inflammatory Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_active NF-κB (active) NF-κB->NF-κB_active Translocates to Nucleus Kanzonol_C This compound Kanzonol_C->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_active->Pro-inflammatory Genes Binds to DNA Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Transcription

Potential modulation of the NF-κB pathway by this compound.

Experimental Protocols

The determination of antimicrobial potency is crucial for comparative analysis. The following outlines a general methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for Antibacterial Susceptibility

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Test compounds (this compound and other flavonoids)

  • Bacterial strains (e.g., Streptococcus mutans)

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve the final desired inoculum concentration.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours for S. mutans).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

For a more detailed workflow, please refer to the diagram below.

G Workflow for Broth Microdilution Assay A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of This compound & other flavonoids in 96-well plate B->C D Incubate plate (e.g., 37°C for 24h) C->D E Visually inspect for growth and determine MIC D->E

General workflow for determining Minimum Inhibitory Concentration.

Conclusion

The available data strongly suggest that this compound is a highly potent natural flavonoid with significant antimicrobial activity, comparable and in some cases superior to other well-studied flavonoids. Its broad-spectrum efficacy against both bacteria and fungi, coupled with its potential to modulate key inflammatory pathways, makes it a compelling subject for continued investigation in the development of new therapeutic agents. Further studies are warranted to fully elucidate its anti-inflammatory mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.

Safety Operating Guide

Navigating the Safe Disposal of Kanzonol C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of Kanzonol C, a flavonoid with potential antibacterial and fungal inhibitory properties.[1][2][3] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach based on established protocols for handling novel research chemicals is mandated.

I. This compound: Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for understanding its general nature and for making informed decisions regarding its handling and disposal.

PropertyValueSource
CAS Number 151135-82-9[1][2]
Molecular Formula C25H28O4[2][4]
Molecular Weight 392.49 g/mol [2]
Chemical Class Flavonoid, Chalcone[1][4]
Solubility Soluble in DMSO (10 mg/mL with sonication)[2]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1][2][3]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a novel compound intended for research purposes only, its full toxicological profile is not extensively documented. Therefore, it should be handled as a potentially hazardous substance. The following minimum PPE should be worn at all times when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

For procedures that may generate aerosols or dust, such as weighing or dissolving, work should be conducted in a chemical fume hood.

III. Disposal Workflow for this compound

The proper disposal of this compound and its associated waste must adhere to institutional and local regulations for hazardous chemical waste. The following workflow outlines the decision-making process for its disposal.

G cluster_0 This compound Waste Stream Identification start Start: this compound Waste Generated is_pure Is the waste pure this compound (unused)? start->is_pure is_solution Is the waste a solution of this compound? is_pure->is_solution No solid_waste Dispose as Solid Hazardous Chemical Waste is_pure->solid_waste Yes is_contaminated Is the waste contaminated labware (e.g., tips, tubes)? is_solution->is_contaminated No liquid_waste Dispose as Liquid Hazardous Chemical Waste is_solution->liquid_waste Yes contaminated_waste Dispose as Solid Hazardous Chemical Waste (Contaminated) is_contaminated->contaminated_waste Yes end End: Waste Properly Segregated for Pickup is_contaminated->end No solid_waste->end liquid_waste->end contaminated_waste->end

Caption: Decision workflow for segregating this compound waste streams.

IV. Step-by-Step Disposal Procedures

The following protocols are based on general best practices for the disposal of research-grade chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[5]

A. Unused or Expired this compound (Solid)

  • Container: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (151135-82-9), and the approximate quantity.

  • Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS department.

B. This compound Solutions (Liquid)

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the total volume.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area, using secondary containment (such as a chemical-resistant tray) to prevent spills.

  • Pickup: Schedule a pickup with your institution's EHS department. Do not dispose of this compound solutions down the drain.

C. Contaminated Labware (Solid Waste)

  • Segregation: All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing paper) should be considered contaminated solid waste.

  • Collection: Collect these materials in a designated, durable, and sealed plastic bag or a labeled, puncture-resistant container.

  • Labeling: The bag or container should be clearly labeled as "Hazardous Waste" and indicate that it contains materials contaminated with "this compound."

  • Disposal: Dispose of the sealed container through your institution's hazardous waste program.

V. Spill and Decontamination Procedures

In the event of a spill, the following general procedure should be followed:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, contain it with absorbent pads or granules.

  • Cleanup: Carefully collect the absorbent material and spilled substance using a scoop or other appropriate tools and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials should be disposed of as contaminated solid waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.

References

Essential Safety and Handling Protocols for Kanzonol C

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for handling Kanzonol C in a laboratory setting. These protocols are based on general best practices for handling research chemicals with uncharacterized toxicological properties.

As a flavonoid isolated from Dorstenia barteri, this compound is utilized in research for its potential antibacterial and antifungal properties.[1][2] The product is intended for research use only and has not been fully validated for medical applications, underscoring the need for careful handling.[1]

Personal Protective Equipment (PPE)

Body Part PPE Type Standard Purpose
Hands Chemical-resistant gloves (Nitrile or Neoprene)ASTM F739Protect against skin contact with the chemical, especially when preparing solutions.
Eyes Safety glasses with side shields or safety gogglesANSI Z87.1Prevent eye exposure to airborne particles of the powder or splashes of the solution.
Body Laboratory coatProtect skin and clothing from contamination.
Respiratory N95 respirator or use in a chemical fume hoodNIOSH-approvedMinimize inhalation of the powder, especially when weighing or transferring.
Feet Closed-toe shoesProtect feet from spills.

Operational Plan for Handling this compound

1. Preparation and Weighing:

  • Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

  • Wear all recommended PPE, including a lab coat, gloves, and eye protection.

  • Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.

2. Solution Preparation:

  • This compound is soluble in DMSO (Dimethyl sulfoxide).[1] Handle DMSO with care as it can facilitate the absorption of chemicals through the skin.

  • Prepare solutions within a chemical fume hood.

  • Use appropriate glassware and ensure it is clean and dry before use.

  • For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, protected from light.[2]

3. Experimental Use:

  • Clearly label all containers with the chemical name, concentration, date, and your initials.

  • When using this compound in experiments, ensure that all procedures are conducted in a manner that minimizes the generation of aerosols or splashes.

  • Be aware of the potential for interactions with other chemicals in your experiment.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste bag or container for solid chemical waste.
Liquid Waste (Solutions containing this compound) Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves) Dispose of in the designated solid hazardous waste stream.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh this compound Powder FumeHood->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Label Label Solution Dissolve->Label Experiment Conduct Experiment Label->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid Solid Waste CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Liquid Waste Dispose Dispose as Hazardous Waste CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kanzonol C
Reactant of Route 2
Reactant of Route 2
Kanzonol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.